Product packaging for Calcium Carbonate(Cat. No.:CAS No. 977032-78-2)

Calcium Carbonate

Cat. No.: B10761208
CAS No.: 977032-78-2
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Description

Ubiquity and Significance in Natural Systems

Calcium carbonate is one of the most abundant minerals on Earth, constituting a significant portion of the planet's crust. cranfield.ac.uk Its presence is widespread, manifesting in various geological and biological forms.

Geologically, this compound is the primary component of sedimentary rocks such as limestone, chalk, and marble, as well as the metamorphic rock, marble. calcean.comresearchgate.net These formations are not merely inert components of the Earth's geology; they are dynamic systems that provide invaluable records of past environmental conditions, including ancient sea levels and climate change. calcean.com The formation of these rocks can occur through both abiotic and biotic processes. oup.comnih.govlyellcollection.org Abiotic formation often involves the chemical precipitation of this compound from water, a process influenced by factors like temperature, pressure, and the concentration of dissolved ions. researchgate.net This process is responsible for the formation of features like stalactites and stalagmites in caves. oup.com

Biologically, this compound is a critical component in the process of biomineralization, where living organisms produce minerals to harden or stiffen existing tissues. nih.govgeoscienceworld.org A vast array of marine organisms, including corals, mollusks, foraminifera, and coccolithophores, utilize this compound to construct their shells and skeletons. geoscienceworld.orgwikipedia.org These structures provide essential protection and support. wikipedia.org The accumulation of these biological materials over geological timescales is a primary contributor to the formation of massive limestone deposits. calcean.com The study of these biogenic carbonates offers insights into the evolutionary history of life and the chemical evolution of the oceans. geoscienceworld.org

The significance of this compound extends to terrestrial ecosystems as well. In soil, it plays a crucial role in regulating pH and influencing the availability of nutrients to plants. cranfield.ac.uk The formation of this compound in soils, which can be mediated by microbes, is an area of active research, particularly in the context of carbon sequestration. cranfield.ac.uk

Historical Context and Evolution of this compound Research

The human interaction with this compound dates back to prehistoric times, with evidence of its use in cave paintings. calcium-carbonate.org.uk The ancient Romans utilized limestone extensively in construction, creating durable mortars and cements. calcean.com While the practical applications of this compound were recognized early on, its scientific study began to formalize in the 17th and 18th centuries with the advent of modern chemistry. calcean.com Scientists like Joseph Black made foundational contributions to the understanding of its chemical properties. calcean.com

The 19th century marked a significant period in this compound research, with pioneers like George Rainey and Pieter Harting investigating the formation of amorphous this compound and its relevance to biological systems. nih.govacs.org Rainey is credited with first describing the preparation and crystallization of amorphous this compound. nih.govacs.org These early studies into biomimetic inorganic chemistry laid the groundwork for understanding how organisms control the crystallization process to create complex structures. nih.gov

The 20th century saw a dramatic expansion in this compound research, driven by technological advancements and a growing understanding of its importance in various fields. The development of techniques like X-ray diffraction and electron microscopy allowed for detailed characterization of the different crystalline forms of this compound, known as polymorphs. nih.gov Research into biomineralization flourished, with a focus on understanding the molecular mechanisms by which organisms control the nucleation and growth of this compound crystals. nih.govscup.com This period also saw the industrial-scale production of precipitated this compound (PCC), a synthetic form with tailored properties for use in a wide range of products, including paper, plastics, and paints. calcean.com

In recent decades, research has delved into the nanoscale properties of this compound, exploring its potential in biomedical applications such as drug delivery systems. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.com Furthermore, the role of this compound in the global carbon cycle and its response to environmental changes like ocean acidification have become critical areas of investigation. bioacid.de Modern research continues to build upon this rich history, employing sophisticated analytical techniques and computational modeling to unravel the complexities of this compound formation and its diverse functions in natural and engineered systems. southampton.ac.uk

Data Tables

Polymorphs of this compound

This compound exists in several crystalline forms, or polymorphs, each with distinct physical properties. The three main anhydrous polymorphs are calcite, aragonite, and vaterite.

PolymorphCrystal SystemDensity (g/cm³)Hardness (Mohs)StabilityCommon Morphology
Calcite Trigonal~2.713Most stableRhombohedral
Aragonite Orthorhombic~2.933.5 - 4MetastableNeedle-like (acicular)
Vaterite Hexagonal~2.65-Least stableSpherical

Data sourced from multiple references, including researchgate.netnih.govnih.govresearchgate.netquora.comresearchgate.netwikipedia.org.

Key Milestones in this compound Research

Era/YearKey Development/DiscoverySignificance
Ancient Times Use of limestone in construction by Romans. calcean.comEarly practical application of this compound's properties.
17th-18th Centuries Formal classification and study of this compound by early chemists like Joseph Black. calcean.comwebelements.comFoundation of the scientific understanding of its chemical nature.
1849 George Rainey first describes the preparation of amorphous this compound. nih.govacs.orgPioneering work in biomimetic chemistry and understanding of biomineralization precursors.
19th Century Pieter Harting conducts experiments on coaxing this compound into complex morphologies. nih.govacs.orgFurthered the understanding of how organic substances influence crystal growth.
Mid-20th Century Widespread industrial production of Precipitated this compound (PCC). calcean.comEnabled the tailoring of this compound properties for diverse industrial applications.
Late 20th Century Application of advanced analytical techniques (X-ray diffraction, electron microscopy) to study polymorphs. nih.govDetailed characterization of the crystal structures of calcite, aragonite, and vaterite.
21st Century Research into this compound nanoparticles for biomedical applications. nih.govmdpi.comresearchgate.netresearchgate.netmdpi.comExploration of new frontiers for this compound in medicine and nanotechnology.
Present Day Focus on the role of this compound in the global carbon cycle and ocean acidification. bioacid.desouthampton.ac.ukAddressing critical environmental challenges and understanding Earth's systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCO3<br>CCaO3 B10761208 Calcium Carbonate CAS No. 977032-78-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;carbonate
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InChI

InChI=1S/CH2O3.Ca/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2
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InChI Key

VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Canonical SMILES

C(=O)([O-])[O-].[Ca+2]
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Molecular Formula

CaCO3, CCaO3
Record name CALCIUM CARBONATE
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DSSTOX Substance ID

DTXSID3036238
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Molecular Weight

100.09 g/mol
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Physical Description

Calcium carbonate appears as white, odorless powder or colorless crystals. Practically insoluble in water. Occurs extensive in rocks world-wide. Ground calcium carbonate (CAS: 1317-65-3) results directly from the mining of limestone. The extraction process keeps the carbonate very close to its original state of purity and delivers a finely ground product either in dry or slurry form. Precipitated calcium carbonate (CAS: 471-34-1) is produced industrially by the decomposition of limestone to calcium oxide followed by subsequent recarbonization or as a by-product of the Solvay process (which is used to make sodium carbonate). Precipitated calcium carbonate is purer than ground calcium carbonate and has different (and tailorable) handling properties., Dry Powder; Dry Powder, Liquid; Dry Powder, Liquid, Other Solid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid; Water or Solvent Wet Solid, Liquid, Other Solid; Water or Solvent Wet Solid, Other Solid, White crystalline or amorphous, odourless and tasteless powder, White, odorless powder or colorless crystals; [NIOSH], WHITE POWDER OR PELLETS., White, odorless powder or colorless crystals. Calcium carbonate is soluble in concentrated mineral acids., White, odorless powder or colorless crystals.
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Boiling Point

Decomposes (NIOSH, 2023), decomposes, Decomposes
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Solubility

0.001 % (NIOSH, 2023), Practically insoluble in water and in alcohol. Dissolves with effervescence in diluted acetic acid, in diluted hydrochloric acid and in diluted nitric acid, and the resulting solutions, after boiling, give positive tests for calcium., Solubility Product constant: 3.36X10-9 at 25 °C, ALKALI HYDROXIDE REDUCES ITS SOLUBILITY, INSOL IN ALCOHOL, SOLUBILITY IN H2O INCR BY AMMONIUM SALT & BY CO2, Practically insoluble in water; soluble in dilute acids, For more Solubility (Complete) data for CALCIUM CARBONATE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 25 °C: 14 (very poor), 0.001%
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Density

2.7 to 2.95 (NIOSH, 2023), Bulk density: 40-100 lb/cubic ft; screen analysis: usually 200 to 325 mesh, 2.8 g/cm³, 2.7-2.95
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx)
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Impurities

Major contaminants: magnesium carbonate and silica, Both natural ground and precipitated calcium carbonate can contain low levels of impurities that are regulated. The impurities depend on the source of material, processing, and the final grade. Impurities are typically trace metals and naturally occurring minerals.
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Color/Form

White hexagonal crystals or powder (Calcite); white orthrombic crystals or powder (Argonite); colorless hexagonal crystals (vaterite)

CAS No.

471-34-1, 13397-26-7, 13701-58-1, 1317-65-3
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Melting Point

1517 to 2442 °F (Decomposes) (NIOSH, 2023), 1517-2442 °F (decomposes), 1517-2442 °F (Decomposes)
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Crystallographic and Polymorphic Investigations of Calcium Carbonate

Polymorphism of Calcium Carbonate: Calcite, Aragonite, and Vaterite

The three anhydrous crystalline polymorphs of this compound—calcite, aragonite, and vaterite—are central to the study of its crystallization. aip.org Calcite is the most thermodynamically stable and thus the most common form found in nature. iupac.org Aragonite is a metastable form, while vaterite is the least stable of the three. mdpi.com Due to its instability, vaterite is less common and can rapidly convert to the more stable forms in an aqueous solution. nih.gov

The distinct crystal structures of calcite, aragonite, and vaterite give rise to their different properties. Calcite possesses a trigonal (rhombohedral) crystal system, aragonite has an orthorhombic structure, and vaterite exhibits a hexagonal crystal system. researchgate.net These structural differences can be identified using techniques such as X-ray diffraction (XRD) and Fourier transform infrared (FTIR) spectroscopy. aip.org

Below is a data table summarizing the key crystallographic properties of these polymorphs.

PolymorphCrystal SystemSpace GroupUnit Cell Parameters (a, b, c in Å; α, β, γ in °)
Calcite Trigonal (Rhombohedral)R-3ca = 4.989, c = 17.062
Aragonite OrthorhombicPmcna = 4.961, b = 7.967, c = 5.741
Vaterite HexagonalP6₃/mmc or P6₅22a = 7.147, c = 16.94

Note: The exact unit cell parameters for vaterite can vary as its structure is still a subject of some debate. arizona.edu

The thermodynamic stability of the this compound polymorphs increases in the order of vaterite < aragonite < calcite. nih.govmdpi.com Calcite is the most stable form under ambient conditions. iupac.orgresearchgate.net The solubility of the polymorphs follows the reverse order of their stability, with vaterite being the most soluble and calcite the least. researchgate.netarxiv.org This difference in solubility is a driving force for the transformation of less stable forms into more stable ones. geoscienceworld.org

The relative stability is quantified by the standard Gibbs free energy of formation and the solubility product (Ksp).

PolymorphThermodynamic StabilitySolubility Product (Ksp) at 25°CEnthalpy of Dissolution (kJ/mol)
Calcite Most Stable10⁻⁸·⁴⁸10.83
Aragonite Metastable10⁻⁸·³⁴-
Vaterite Least Stable10⁻⁷·⁹¹15.79

Data sourced from multiple references. iupac.orgarxiv.org

This thermodynamic relationship means that in a solution where both aragonite and calcite are present, the solution can be saturated with respect to calcite while being undersaturated with respect to aragonite, leading to the dissolution of aragonite and precipitation of calcite. mdpi.com

The transformation of this compound polymorphs often proceeds from the least stable to the most stable form, following Ostwald's rule of stages. A common pathway begins with the formation of amorphous this compound (ACC), which then crystallizes into vaterite and/or aragonite, and finally transforms into the stable calcite phase. iupac.orgresearchgate.net

Factors Governing Polymorph Selection during Crystallization

The specific polymorph of this compound that forms during crystallization is not solely determined by thermodynamics but is also under kinetic control. Several environmental factors can influence which polymorph is favored. geoscienceworld.orgcapes.gov.br

Supersaturation, the state where the concentration of solute exceeds its equilibrium solubility, is a key factor in polymorph selection. High levels of supersaturation often favor the formation of the least stable polymorph, vaterite, or even amorphous this compound (ACC). aip.orgiupac.org As the supersaturation level decreases, the formation of more stable polymorphs like aragonite and calcite becomes more favorable.

The chemistry of the solution, including the presence of certain ions, can also direct the crystallization pathway. For example, the presence of magnesium ions is known to favor the formation of aragonite. oup.com Other additives can stabilize less stable forms or inhibit the growth of more stable ones. iupac.org

Temperature plays a significant role in determining the resulting polymorph. At lower temperatures (around 20-30°C), calcite is often the predominant form. aip.org As the temperature increases, the formation of vaterite and aragonite becomes more favorable. aip.orgiupac.org For instance, aragonite formation is often observed at temperatures above 40°C, and it can become the dominant species at higher temperatures. iupac.orgoup.com

The pH of the solution also exerts a strong influence on polymorphism. capes.gov.bracs.org The pH affects the relative concentrations of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) ions in the solution, which in turn can influence the structure of the prenucleation clusters and the resulting polymorph. acs.org At high pH values, where carbonate ions are dominant, different polymorphs may be favored compared to lower pH conditions where bicarbonate ions are more prevalent. acs.orgrsc.org For example, some studies have shown that higher pH can lead to a direct transformation of ACC to calcite, bypassing the vaterite intermediate phase. rsc.orggeus.dk

Role of Inorganic Ions (e.g., Mg²⁺, Sr²⁺) on Polymorph Stabilization

The crystallization of this compound (CaCO₃) is significantly influenced by the presence of various inorganic ions, which can direct the formation towards a specific polymorph—calcite, aragonite, or vaterite. geoscienceworld.org The ionic content of the crystallization medium affects not only the polymorph selection but also the stability and impurity content of the resulting crystals. geoscienceworld.orggeoscienceworld.org

Strontium (Sr²⁺) also plays a critical role in CaCO₃ polymorph selection. Unlike Mg²⁺, Sr²⁺ is more readily incorporated into the calcite lattice. bohrium.com The addition of strontium carbonate (SrCO₃) can influence both the crystal polymorph and the size of the resulting this compound crystals. scirp.org Specifically, the presence of Sr²⁺ ions is known to favor the formation of aragonite. leeds.ac.uk The incorporation of Sr²⁺ into calcite causes an expansion of the crystal's unit cell, in contrast to the contraction caused by Mg²⁺. osti.govbohrium.com The combined presence of both Mg²⁺ and Sr²⁺ has complex, cation-specific impacts on crystal growth, with studies showing that Mg²⁺ can enhance the incorporation of Sr²⁺ into calcite. bohrium.com

The influence of these ions is closely linked to factors like pH, temperature, and the concentration of the ions in the solution. geoscienceworld.org The sequence of precipitation of different impurity ions generally follows what would be expected from their respective compound solubility products. geoscienceworld.org For example, in experiments tracking the precipitation of various ions with changing pH, magnesium began to precipitate significantly only at a pH of 8.6, while strontium showed a notable increase at pH 10.9. geoscienceworld.org

Table 1: Influence of Inorganic Ions on this compound Polymorphs

Inorganic IonEffect on PolymorphMechanism/ObservationReference
Magnesium (Mg²⁺)Inhibits calcite growth; Stabilizes ACC and aragonite; Can promote transition to calcite.Inhibits nucleation in solution, promotes water inclusion in ACC, leading to direct Mg-calcite transformation. nih.govchemrxiv.org High dehydration energy hinders incorporation into calcite lattice. nih.gov Can produce magnesium calcite. oup.com nih.govchemrxiv.orgnih.govscirp.orgoup.com
Strontium (Sr²⁺)Promotes aragonite formation; Readily incorporates into calcite.Causes expansion of the calcite unit cell upon incorporation. osti.govbohrium.com Its presence can be used to control crystal size and polymorphism. scirp.org osti.govscirp.orgbohrium.comleeds.ac.uk
Nickel (Ni²⁺)Stabilizes aragonite.Reported to stabilize the aragonite polymorph during precipitation. scirp.org
Iron (Fe³⁺)Stabilizes vaterite.Reported to stabilize the vaterite polymorph during precipitation. scirp.org

Impact of Organic Additives and Macromolecules on Crystallization Pathways

Organic additives and macromolecules exert profound control over the crystallization of this compound, influencing polymorph selection, crystal morphology, and structural organization. researchgate.net These molecules, ranging from small amino acids to large proteins and synthetic polymers, are central to the formation of complex biominerals and are increasingly used to create biomimetic materials. researchgate.netorientjchem.org

The mechanism often involves the binding of these organic molecules to calcium ions or directly to the surfaces of growing crystals. orientjchem.orgnih.gov Acidic macromolecules, particularly those rich in aspartic acid and glutamic acid, are known to interact strongly with this compound. nih.govorientjchem.org These acidic proteins can promote nucleation when bound to a template but inhibit growth when in solution. nih.gov For instance, the presence of L-aspartic acid and L-glutamic acid can lead to calcite crystals with truncated and aggregated morphologies instead of the typical rhombohedral shape. orientjchem.org

Different proteins can have varied effects. Ovalbumin, for example, can alter crystal morphology from rhombohedral to "stack-like" structures and appears to create a steric barrier that reduces particle growth. nih.gov In contrast, lysozyme, a protein with a net positive charge, does not significantly alter the rhombohedral morphology of calcite, as there is no strong electrostatic attraction to the growing crystal surfaces. nih.gov The cooperative influence of multiple additives, such as combining β-cyclodextrin with acidic molecules, can also be used to modify crystal shapes, producing hexagonal or agglomerated forms. orientjchem.org

Synthetic polymers are also widely used to study and control CaCO₃ crystallization. Additives like poly(styrene sulfonate) (PSS) and polyacrylic acid (PAA) can inhibit crystal growth by adsorbing onto the crystal surface. researchgate.netd-nb.infochemistryviews.org The effectiveness of these polymers can depend on their concentration and ability to bind calcium ions. d-nb.info Studies have shown that some additives can induce the formation of specific polymorphs or even amorphous phases. nih.govnih.gov For example, carboxymethylcellulose has been shown to affect particle shape, and the addition of polyacrylic acid can induce the formation of cubic, monodispersed calcite particles. nih.gov

The interaction between organic molecules and the mineral phase can occur at multiple stages. Additives can act in the pre-nucleation stage by adsorbing ions and stabilizing pre-nucleation clusters against aggregation. d-nb.info They can also attach to the surfaces of formed crystals, inhibiting further growth or stabilizing a particular polymorph against transformation. orientjchem.orgd-nb.info

Table 2: Effect of Selected Organic Additives on this compound Crystallization

AdditiveTypeObserved EffectReference
L-Aspartic AcidAmino AcidPromotes truncated, aggregated rhombohedral calcite. Influences crystal morphology by altering surface energy. nih.govorientjchem.org
L-Glutamic AcidAmino AcidResults in truncated and aggregated calcite crystals. orientjchem.org
OvalbuminProteinChanges calcite morphology from rhombohedral to 'stack-like'. Reduces particle growth. nih.gov
LysozymeProteinDoes not significantly affect calcite morphology. nih.gov
β-CyclodextrinOligosaccharideIn combination with other additives, produces truncated, agglomerated, and hexagonal shapes. orientjchem.org
Polyacrylic Acid (PAA)Synthetic PolymerInduces formation of cubic monodispersed calcite. Inhibits nucleation. d-nb.infonih.gov
Carboxymethylcellulose (CMC)Cellulose (B213188) EtherAffects particle shape. nih.gov
Bovine Serum Albumin (BSA)ProteinInduces a significant number of crystals from early stages of reaction. oup.com

Crystal Growth Mechanisms and Morphological Control of this compound

The formation of this compound crystals is a complex process governed by fundamental mechanisms of nucleation and growth. Understanding these mechanisms is crucial for controlling the size, shape (morphology), and polymorphic phase of the final crystalline material, which are critical properties for its diverse industrial and biological applications. scirp.org

Nucleation Phenomena: Homogeneous and Heterogeneous Pathways

The initial formation of a solid crystal phase from a supersaturated solution is known as nucleation. This process can occur through two primary pathways: homogeneous and heterogeneous nucleation. wikipedia.org

Homogeneous nucleation occurs spontaneously within the bulk of a supersaturated solution, without the influence of any foreign surfaces. researchgate.net This pathway requires surmounting a significant energy barrier to form stable nuclei. poolhelp.com The rate of homogeneous nucleation is strongly dependent on the saturation index (SI); a higher SI lowers the activation energy, thus increasing the nucleation rate. poolhelp.com

Heterogeneous nucleation occurs when crystals form on a pre-existing surface, such as foreign particles, container walls, or even other crystals. wikipedia.orgresearchgate.net These surfaces act as nucleation sites, reducing the energy barrier required for crystal formation and thereby increasing the nucleation rate. researchgate.net For this reason, heterogeneous nucleation is often the dominant pathway, especially at lower levels of supersaturation. mit.edu For example, calcite seed crystals can act as nucleation points, facilitating the precipitation of more CaCO₃. researchgate.net In contrast, some surfaces, like quartz, may not induce nucleation in stable supersaturated solutions. nih.gov

The classical view of nucleation (Classical Nucleation Theory, CNT) posits that crystals form through the direct addition of ions or molecules to a growing nucleus. nih.govpnas.org However, this view has been challenged by "non-classical" theories, which propose multi-step pathways. pnas.orgpsi.ch One prominent non-classical theory suggests the formation of stable pre-nucleation clusters that aggregate to form an amorphous phase (like ACC), which then transforms into a crystalline polymorph. nih.govpnas.org Another non-classical pathway involves the formation of a dense liquid precursor phase through liquid-liquid separation before the emergence of a solid. pnas.orgwhiterose.ac.uk Despite these new theories, recent studies combining experimental and computational methods suggest that the entire process, including the formation of liquid precursors and their subsequent transformation, can still be explained within the framework of classical nucleation concepts. pnas.orgucl.ac.uk

Growth Kinetics and Rate-Controlling Steps in this compound Precipitation

Once stable nuclei have formed, they grow into larger crystals through the continued addition of ions from the solution. The speed of this process, or growth kinetics, is governed by several rate-controlling steps. The primary driving force for crystallization is the supersaturation of the solution. poolhelp.comdeswater.com

Studies have identified three main processes that can be rate-determining for CaCO₃ precipitation in the H₂O-CO₂-CaCO₃ system:

Surface Reaction Kinetics: The rate at which ions are incorporated into the crystal lattice at the mineral surface. researchgate.netgeologyscience.rugeologyscience.ru This is often found to be a surface-controlled process rather than one limited by bulk diffusion. brgm.fr

Mass Transport: The diffusion of reactant ions (Ca²⁺ and CO₃²⁻) from the bulk solution to the crystal surface and the removal of products. researchgate.netgeologyscience.ru

Aqueous Phase Conversion: The slow conversion of bicarbonate (HCO₃⁻) to carbon dioxide (CO₂) via the reaction H⁺ + HCO₃⁻ → CO₂ + H₂O. researchgate.netgeologyscience.rugeologyscience.ru This step can be a critical rate-limiting factor, especially in systems where the volume-to-surface-area ratio is high. researchgate.netgeologyscience.ru The importance of this reaction as a rate-limiting step has been confirmed by experiments showing that the addition of the enzyme carbonic anhydrase, which catalyzes this conversion, can increase precipitation rates by up to 15 times. geologyscience.rugeologyscience.ru

Control of Crystal Habit and Anisotropy

The external shape of a crystal is known as its habit, and when growth rates differ along different crystallographic axes, the growth is termed anisotropic. Controlling the habit and anisotropy of this compound crystals is essential for tailoring their properties for specific applications, such as using columnar aragonite as a paper coating pigment due to its good dispersibility. scirp.org

In the absence of any inhibitors or modifiers, calcite typically grows as rhombohedral crystals. orientjchem.org However, the crystal habit can be significantly altered by the presence of additives. For example:

Organic additives like L-aspartic acid, L-glutamic acid, and β-cyclodextrin can lead to truncated, aggregated, or elongated hexagonal morphologies by preferentially adsorbing onto specific crystal faces, such as the {104} face of calcite, and inhibiting or promoting growth in certain directions. orientjchem.org

Silicon-containing additives, like sodium silicate (B1173343), can promote the formation of homogenous, amorphous nanospheres, while their absence leads to the formation of crystalline calcite. nih.gov

The pH of the solution can also be a controlling factor. For instance, using NH₄OH to adjust the pH can produce hexagonal, plate-like vaterite crystals. jst.go.jp

Anisotropy can also be induced by physical templates. Research has shown that precipitating calcite within anisotropic agarose (B213101) gel networks can mechanically "mold" the crystal growth. acs.orgnih.gov When the gel fibers are aligned, the resulting calcite crystals grow as oriented disks or rice-grain-shaped composites, demonstrating that the anisotropy of the organic matrix can be translated to the inorganic crystal. acs.orgnih.gov Similarly, organic macromolecules from biominerals, when incorporated into synthetic calcite, can induce anisotropic swelling of the crystal lattice, particularly along the c-axis. nih.gov The thermal expansion of calcite is also naturally anisotropic; it expands along the c-axis while contracting in other directions upon heating. researchgate.net

Recrystallization and Aging Processes in this compound Systems

This compound often precipitates initially as a metastable polymorph, such as vaterite or amorphous this compound (ACC), which then transforms into the most thermodynamically stable form, calcite, over time. researchgate.netgeoscienceworld.orgnih.gov This transformation is a critical process in both synthetic and natural systems.

The most common transformation pathway is from vaterite to calcite. This is typically a solution-mediated process involving two key steps:

Dissolution of the metastable vaterite phase. nih.govuu.nl

Precipitation of the more stable calcite phase. nih.govuu.nl

The solution becomes supersaturated with respect to calcite as vaterite dissolves, providing the driving force for calcite nucleation and growth. uu.nl The rate of this transformation can be influenced by numerous factors, including the morphology and packing density of the initial vaterite aggregates. researchgate.net Densely packed vaterite may transform at a different rate than loosely packed aggregates due to differences in surface area and dissolution kinetics. researchgate.net The transformation can be divided into stages, often starting with a constant rate that then decreases as the amount of calcite increases, potentially due to annealing of calcite crystallites into larger crystals, which reduces the available surface area for growth. researchgate.netuu.nl

While some studies suggest vaterite dissolution is the rate-limiting step, others indicate that the process can also be limited by diffusion through the solution. researchgate.netuu.nl The transformation can occur both on the exterior of vaterite aggregates and within them. uu.nl The presence of certain organic solvents, such as dimethyl sulfoxide (B87167) (DMSO), methanol, and isopropanol, can slow down the rate of the vaterite-to-calcite transformation. nih.gov Similarly, environmental factors like temperature affect which polymorphs form and how quickly they transform; at 14-30°C, vaterite and calcite are common, while at 60-80°C, aragonite and calcite are favored. researchgate.net

Biomineralization of Calcium Carbonate

Fundamental Mechanisms of Biogenic Calcium Carbonate Formation

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. sciencelearn.org.nz The formation of this compound through biological processes is a widespread phenomenon, crucial for the development of shells, skeletons, and other hard structures in a vast array of organisms, from microscopic bacteria to complex marine invertebrates. wikipedia.orgspf.org This biologically driven mineralization is distinct from simple inorganic precipitation, as organisms can exert a high degree of control over the crystal's shape, size, polymorphism, and orientation. spf.org The mechanisms underlying this process are diverse, ranging from induced precipitation as a byproduct of metabolic activity to highly controlled intracellular crystallization. nih.govscispace.com

Microbially Induced this compound Precipitation (MICP)

Microbially Induced this compound Precipitation (MICP) is a biogeochemical process where microorganisms induce the formation of this compound within their environment. wikipedia.org This process is a result of the metabolic activities of diverse microbial communities, which alter the local chemical conditions to favor carbonate precipitation. frontiersin.org The primary mechanisms involve metabolic pathways that increase the pH and the concentration of dissolved inorganic carbon. mdpi.com These pathways include photosynthesis, denitrification, sulfate (B86663) reduction, and, most notably, the hydrolysis of urea (B33335). wikipedia.orgfrontiersin.org Bacterial cells often serve as nucleation sites for crystal formation, with their negatively charged cell surfaces attracting positive calcium ions. nih.gov

The key factors influencing the efficiency and morphology of CaCO₃ precipitation in MICP include the concentration of calcium ions, the availability of dissolved inorganic carbon, pH levels, and the presence of nucleation sites. researchgate.net

Table 1: Major Microbial Metabolic Pathways Involved in MICP

Metabolic Pathway Description Key Reactions
Urea Hydrolysis (Ureolysis) Enzymatic breakdown of urea into ammonia (B1221849) and carbonate, leading to a significant increase in pH and carbonate concentration. scispace.commdpi.com CO(NH₂)₂ + 2H₂O → 2NH₃ + H₂CO₃2NH₃ + 2H₂O ↔ 2NH₄⁺ + 2OH⁻H₂CO₃ + 2OH⁻ ↔ CO₃²⁻ + 2H₂OCa²⁺ + CO₃²⁻ → CaCO₃
Photosynthesis Utilized by cyanobacteria and microalgae, this process consumes CO₂ and produces bicarbonate and hydroxide (B78521) ions, increasing pH. frontiersin.org 2HCO₃⁻ → CO₃²⁻ + H₂O + CO₂CO₂ + H₂O → CH₂O + O₂
Denitrification Anaerobic respiration using nitrate (B79036) as an electron acceptor, which produces alkalinity. C₆H₁₂O₆ + 4NO₃⁻ → 6CO₂ + 6H₂O + 2N₂
Sulfate Reduction Anaerobic process where sulfate is used as an electron acceptor, leading to the production of bicarbonate and hydrogen sulfide, which increases pH. 2CH₂O + SO₄²⁻ → H₂S + 2HCO₃⁻

The most studied and efficient pathway for MICP is through the hydrolysis of urea, a process known as ureolysis. frontiersin.org This metabolic route is facilitated by ureolytic bacteria, such as Sporosarcina pasteurii, which are renowned for their high capacity for calcite precipitation. nih.gov These bacteria produce the enzyme urease, which catalyzes the breakdown of urea into ammonia and carbamate. researchgate.net

The process unfolds through a series of chemical reactions:

Urease hydrolyzes urea to produce ammonia and carbonic acid. researchgate.netnih.gov

The ammonia subsequently forms ammonium (B1175870) and hydroxide ions in water, leading to a significant increase in the local pH. nih.govresearchgate.net

This alkaline environment shifts the equilibrium of carbonic acid towards the formation of carbonate ions. mdpi.com

In the presence of a sufficient concentration of calcium ions, the supersaturation of this compound is achieved, leading to its precipitation. mdpi.com

The bacterial cell itself plays a crucial role in this process. The cell wall, which is typically negatively charged, attracts Ca²⁺ ions. nih.govnih.gov This makes the bacterial surface an ideal nucleation site, promoting heterogeneous nucleation and the subsequent growth of this compound crystals. nih.govmdpi.com The entire process is a form of biologically induced mineralization, where the organism actively modifies its microenvironment to facilitate mineral formation. nih.govscispace.com

While urease is central to the most common MICP pathway, other enzymes also play a significant role in carbonate biomineralization. Chief among them is carbonic anhydrase (CA), a ubiquitous enzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻). rsc.orgfrontiersin.org This reaction is often the rate-determining step in CaCO₃ precipitation from solution. researchgate.net

The functions of carbonic anhydrase in biomineralization are multifaceted:

Catalysis: CA accelerates the formation of bicarbonate and carbonate ions, which are the necessary precursors for mineralization. rsc.orgrsc.org

Precipitation and Transformation: It can speed up the precipitation of metastable amorphous this compound (ACC) and its subsequent conversion into more stable crystalline forms like calcite. rsc.orgrsc.org

Templating: Under certain conditions, CA can form supramolecular assemblies that act as templates for the crystallization of nanostructured this compound. rsc.orgrsc.org

In some microbial systems, urease and carbonic anhydrase can work in concert. nih.gov Urease generates ammonia and carbonic acid from urea, while carbonic anhydrase facilitates the conversion of the carbonic acid to bicarbonate and then carbonate, which can then precipitate as this compound. nih.gov The catalytic action of these enzymes can increase the rate of urea hydrolysis by millions of times compared to an uncatalyzed reaction, making enzymatic processes highly efficient for inducing carbonate precipitation. mdpi.com

The morphology and polymorph (the specific crystal form, e.g., calcite, aragonite, or vaterite) of the precipitated this compound are not solely determined by the chemical environment but are also significantly influenced by the microbial community. nih.gov Different bacterial species can precipitate varying amounts, shapes, and types of carbonate crystals even within the same growth medium. nih.gov

Several factors related to the microbial community affect the final mineral product:

Bacterial Species and Strain: Some studies suggest that the type of this compound polymorph may be strain-specific. nih.gov For instance, differences in the amino acid sequences of urease enzymes between bacterial strains could influence whether vaterite or calcite is formed. nih.gov

Extracellular Polymeric Substances (EPS): Bacteria are often encased in a matrix of EPS, which are composed of polysaccharides, proteins, and DNA. frontiersin.org These substances can serve as nucleation sites and influence crystal growth, polymorphism, and spatial arrangement. nih.govfrontiersin.org The negatively charged functional groups within EPS can bind Ca²⁺ ions, creating a localized supersaturation that promotes precipitation. nih.gov

Substrate Nature: The surface on which the bacteria grow can also dictate the polymorph. Research has shown that on calcitic substrates, bacteria tend to form calcite crystals, whereas on silicate (B1173343) substrates, they are more likely to produce vaterite, regardless of the bacterial species. asm.org This indicates that the substrate can be an overriding factor in polymorph selection. asm.org

Growth Conditions: The composition of the culture medium, including the specific calcium source (e.g., calcium chloride, calcium acetate), can lead to different crystal morphologies, ranging from rhombohedral calcite to spherical vaterite. nih.gov

Table 2: Factors Influencing this compound Morphology in MICP

Factor Influence on Morphology and Polymorph
Bacterial Strain Can influence polymorph selection (e.g., vaterite vs. calcite) due to specific enzymes or proteins. nih.gov
Extracellular Polymeric Substances (EPS) Act as templates for nucleation, influencing crystal shape, size, and spatial organization. frontiersin.org
Substrate Mineralogy The underlying surface can determine the polymorph; calcite substrates tend to induce calcite formation, while silicate substrates favor vaterite. asm.org
Calcium Source Different calcium salts (e.g., CaCl₂, Ca(C₂H₃O₂)₂) can result in distinct crystal shapes and polymorphs. nih.gov
pH and Supersaturation Higher pH and supersaturation levels generally lead to faster precipitation and can favor less stable polymorphs like vaterite. nih.gov

This compound Biomineralization in Marine Organisms (e.g., Mollusks, Corals, Coccolithophores)

Marine organisms extensively utilize this compound to construct their protective shells and supportive skeletons. sciencelearn.org.nzwikipedia.org This process of biogenic calcification is fundamental to the biology of organisms such as mollusks, corals, and coccolithophores. wikipedia.orgspf.org These organisms extract dissolved calcium (Ca²⁺) and carbonate (CO₃²⁻) ions from seawater and, through highly controlled biomineralization processes, precipitate them into specific crystalline structures. wikipedia.org The resulting structures are predominantly composed of the this compound polymorphs aragonite and calcite. wikipedia.org

Corals: Reef-building corals construct vast skeletons made of aragonite, a form of this compound. whoi.edu The coral polyps secrete this compound layer by layer, forming the complex structures that create coral reefs. amazonaws.com This process occurs in a specialized "calcifying space" between the polyp's cells and its existing skeleton. whoi.edu

Mollusks: The shells of mollusks are composite materials made of 95-99.9% this compound (either calcite or aragonite) and a small fraction of organic macromolecules like proteins and polysaccharides. mcgill.ca This organic matrix plays a critical role in controlling the shell's structure and properties. mcgill.ca

Coccolithophores: These are single-celled marine algae that produce intricate calcite plates called coccoliths. nih.govgeoscienceworld.org The entire process of coccolith formation is highly regulated and occurs intracellularly within a specialized vesicle derived from the Golgi apparatus. nih.govnih.gov

One of the most remarkable aspects of biomineralization in marine organisms is the precise control they exert over which polymorph of this compound—typically calcite or aragonite—is formed. elsevierpure.com This selection is critical as the different polymorphs have distinct physical properties. The control mechanism is largely attributed to the organic macromolecules, particularly proteins, that are secreted by the organism. spf.orgelsevierpure.com

Research on mollusks has shown that macromolecules extracted from aragonitic shell layers can induce the formation of aragonite in laboratory settings, while proteins from calcitic layers promote calcite formation. elsevierpure.comresearchgate.net These organic molecules are believed to function as templates, guiding the nucleation and growth of the crystals. They can selectively adsorb onto specific crystal faces, inhibiting growth in some directions and promoting it in others, thereby controlling not only the polymorph but also the final morphology of the crystal. researchgate.net

In corals, skeleton formation involves the precipitation of aragonite. whoi.edu Recent studies suggest that this may occur via the attachment of amorphous this compound (ACC) precursor particles that are formed within the coral's tissue. pnas.orgescholarship.org These ACC particles are then transported to the skeleton surface where they crystallize into aragonite, a process that allows for much faster growth than ion-by-ion precipitation from solution. pnas.orgescholarship.org

Coccolithophores demonstrate an exceptional level of control, forming elaborate calcite coccoliths with species-specific morphologies inside a cellular vesicle. geoscienceworld.orggeoscienceworld.org This intracellular calcification allows the organism to precisely regulate the chemical conditions, such as ion concentration and pH, ensuring the consistent production of complex crystal structures. nih.gov

Table 3: Compound Names Mentioned

Compound Name Chemical Formula
This compound CaCO₃
Calcite CaCO₃
Aragonite CaCO₃
Vaterite CaCO₃
Amorphous this compound CaCO₃
Urea CO(NH₂)₂
Ammonia NH₃
Ammonium NH₄⁺
Carbonic Acid H₂CO₃
Bicarbonate HCO₃⁻
Carbonate CO₃²⁻
Calcium Ion Ca²⁺
Carbon Dioxide CO₂
Hydroxide OH⁻
Calcium Chloride CaCl₂
Calcium Acetate Ca(C₂H₃O₂)₂
Calcium Lactate C₆H₁₀CaO₆
Organic Matrix Regulation of Biomineral Growth

The formation of this compound biominerals is a meticulously controlled process orchestrated by an organic matrix. oup.comoup.com This matrix, a complex assembly of macromolecules, is not a passive scaffold but an active regulator that dictates the various stages of crystal growth, from initiation to the final morphology. oup.comoup.com The primary components of this matrix are proteins and polysaccharides, which work in concert to manage the nucleation, growth, and polymorph selection of this compound.

The organic matrix is believed to initiate crystal growth by providing a specialized surface that facilitates nucleation. oup.com This can occur through a template-based mechanism, where the matrix offers a stereochemical match for the crystal lattice, or more commonly, by creating a surface that stabilizes the initial nucleus of calcium and carbonate ions. oup.comnih.gov Key to this process are soluble, acidic, calcium-binding polymers, such as proteins rich in aspartic and glutamic acid, which have been extracted from various biominerals. oup.comnih.govacs.org These negatively charged macromolecules can bind Ca²⁺ ions, effectively concentrating them and lowering the energy barrier for nucleation. acs.orgresearchgate.net Polysaccharides, including chitin (B13524) and various sulfated or carboxylated forms, also play a crucial role, often forming the structural framework upon which mineralization occurs. nih.govresearchgate.net

Paradoxically, the same soluble components of the organic matrix that can initiate nucleation also possess the ability to inhibit crystal growth. oup.com This dual functionality is critical for controlling the size and shape of the final mineral structure. By binding to specific crystal faces, these macromolecules can halt or slow growth in certain directions, thereby influencing the crystal's morphology. oup.com Research has shown that crystals grown in the presence of extracted matrix components exhibit distinct morphologies compared to those grown in a purely inorganic solution. oup.com This inhibitory action helps organisms prevent uncontrolled mineralization and sculpt the intricate architectures seen in structures like mollusk shells. oup.com

The regulation extends to the polymorph of this compound that is formed—calcite, aragonite, or vaterite. The organic matrix can selectively stabilize one polymorph over others. For instance, in vitro experiments have demonstrated that different acidic microbial polysaccharides can favor the formation of calcite over the typically formed aragonite by inhibiting aragonite's growth. jst.go.jp The interaction is highly specific, depending on the molecular structure of the polymer and its affinity for different crystal surfaces. jst.go.jp Similarly, acidic amino acids and chitin have been shown to induce the precipitation of high-magnesium calcite. nih.govacs.org This control is achieved through a combination of electrostatic interactions, geometric matching between the matrix's functional groups and the crystal lattice, and the stereochemical configuration of the macromolecules. espublisher.comespublisher.com

The organic matrix can also influence mineralization by sequestering ions and forming precursor phases. It is hypothesized that calcium-binding proteins can form particles laden with calcium, which are then assembled at the mineralization front. oup.com In many systems, an unstable amorphous this compound (ACC) phase is formed first. nih.gov The organic matrix, rich in proteins and polysaccharides, stabilizes this ACC, preventing its immediate transformation into a more stable crystalline form and allowing it to be molded before solidifying. nih.govnih.gov

Table 1: Influence of Organic Matrix Components on this compound Growth

Organic ComponentSource/ExamplePrimary Function(s)Observed Effect
Acidic Proteins (e.g., rich in Asp, Glu)Mollusk shells, Foraminifera oup.compnas.orgNucleation initiation, Growth inhibition, Polymorph selectionBind Ca²⁺; Stabilize ACC; Control crystal morphology and orientation oup.comnih.govacs.org
Polysaccharides (e.g., Chitin, Alginic Acid)Mollusk shells, Microbial mats nih.govresearchgate.netjst.go.jpStructural scaffold, Growth inhibition, Polymorph selectionProvides framework for mineralization; Inhibits aragonite formation in favor of calcite researchgate.netjst.go.jp
ProteoglycansCartilage, Mollusk shells acs.orgIon binding, Nucleation controlHigh cation affinity due to carboxylate and sulfate groups acs.org
GlycoproteinsMollusk shells acs.orgNucleation, Calcium bindingFound at nucleation sites; contain sulfur and acid mucopolysaccharides acs.org

This compound Formation in Terrestrial Biological Systems (excluding human biology)

In terrestrial environments, various organisms have evolved distinct mechanisms for forming this compound, serving functions from waste excretion to structural support.

Earthworms: Many earthworm species possess specialized organs called calciferous glands, which are located in the esophagus. upenn.eduweebly.com These glands play a crucial role in regulating the worm's calcium and carbonate homeostasis. biologists.com They secrete this compound, primarily as calcite crystals, directly into the digestive tract. upenn.edubiologists.com This process is believed to serve as a mechanism for excreting excess calcium absorbed from the soil and ingested food. upenn.eduweebly.com The formation process within the glands is complex, starting with a milky fluid suspension of micron-scale amorphous this compound (ACC) spherulites. nih.govnih.gov These ACC particles are stabilized by organic macromolecules, likely proteins and polysaccharides. nih.govnih.gov As they transit through the glands, the spherulites aggregate and transform into larger, millimeter-scale granules composed predominantly of calcite, though remnants of ACC and other polymorphs like vaterite and aragonite can also be found. nih.gov The secreted calcite granules are then expelled from the worm's body along with other waste materials. nih.gov

Land Isopods (Woodlice): Terrestrial isopods, such as Porcellio scaber, store this compound in specialized deposits within their exoskeleton. uni-ulm.de These deposits serve as a readily available calcium reservoir, which is particularly important during the molting cycle for the hardening of the new cuticle. The deposits are composed of numerous spherules of amorphous this compound (ACC). uni-ulm.de These ACC spherules are associated with an organic matrix that has both radial and concentric elements, suggesting it acts as a template for the formation of the mineral structures. uni-ulm.de

Plants (Cystoliths): Certain plant families, including Moraceae (e.g., Ficus elastica) and Acanthaceae, form intracellular this compound deposits known as cystoliths. wikipedia.orgnybg.orgresearchgate.net A cystolith is a distinct outgrowth of the epidermal cell wall, typically composed of this compound impregnated within a cellulose (B213188) matrix. wikipedia.org These structures are formed within specialized cells called lithocysts. wikipedia.org The formation begins with a stalk, which is rich in silicon and essential for the subsequent deposition of amorphous this compound (ACC). researchgate.netnih.gov The bulk of the cystolith is made of ACC, which is stabilized in this form, encapsulated by a less stable ACC phase. nih.gov The entire structure is enveloped by a plasma membrane, and its formation involves the transport of carbohydrates via Golgi vesicles and the organized deposition of cellulose microfibrils. wikipedia.org

Table 2: this compound Biomineralization in Terrestrial Organisms

OrganismStructure/GlandPrimary CaCO₃ PolymorphProposed FunctionKey Features
Earthworm (Lumbricus terrestris)Calciferous GlandsCalcite biologists.comExcretion of excess calcium, pH regulation upenn.edubiologists.comStarts as stabilized ACC fluid; transforms into crystalline calcite granules nih.govnih.gov
Land Isopod (Porcellio scaber)Exoskeletal DepositsAmorphous this compound (ACC) uni-ulm.deCalcium storage for molting uni-ulm.deSpherules of ACC formed on an organic matrix template uni-ulm.de
Plants (e.g., Ficus elastica)Cystoliths in LithocystsAmorphous this compound (ACC) wikipedia.orgnih.govStructural support, herbivore deterrence, light scatteringACC deposited on a silicon-rich stalk within a cellulose matrix wikipedia.orgresearchgate.netnih.gov

Bio-inspired and Biomimetic Synthesis of this compound Materials

The intricate control that organisms exert over mineralization has inspired scientists to develop "bio-inspired" or "biomimetic" approaches to synthesize advanced materials. uni-ulm.de By mimicking nature's strategies, researchers aim to create this compound materials with tailored properties, such as specific polymorphs, complex morphologies, and hierarchical structures, under ambient conditions. nih.gov These methods often involve the use of organic molecules to direct the crystallization process, replicating the function of the organic matrix found in biomineralization. espublisher.comuni-ulm.de

Template-Directed Crystallization Approaches

A key strategy in biomineralization is the use of an organized organic surface, or template, to initiate and orient crystal growth. acs.org Biomimetic research employs this principle through template-directed crystallization, using synthetic surfaces to control the nucleation of this compound. acs.org These templates are designed to mimic the function of the insoluble organic matrix in organisms. acs.org

Common approaches involve the use of self-assembled monolayers (SAMs) on solid substrates or Langmuir monolayers at the air-water interface. nih.govacs.orgnih.gov These monolayers present a surface with specific chemical functional groups (e.g., carboxyl, hydroxyl) arranged in a highly ordered fashion. nih.gov The chemistry and structure of this template surface can profoundly influence the nucleation process. For instance, by providing a stereochemical match to a particular crystal plane of calcite, the template can lower the energy barrier for nucleation and dictate the orientation of the resulting crystal. nih.govacs.org Studies have shown a direct correlation between the binding energy of the crystal to the substrate and the nucleation rate, confirming that surfaces that bind the mineral more strongly are better nucleators. nih.gov

This approach has successfully produced oriented calcite crystals and even continuous, thin films of this compound. princeton.eduacs.org In one method, amphiphilic molecules are used as templates at an air/water interface, promoting mineral deposition while a soluble polymer in the subphase inhibits uncontrolled growth, mimicking the cooperative promotion-inhibition strategy seen in nature. princeton.eduacs.org

Organic Polymer-Mediated this compound Formation

In contrast to insoluble templates, soluble organic polymers can influence this compound crystallization directly from the solution, mirroring the role of soluble macromolecules in biomineralization. researchgate.net These polymers, often polyelectrolytes like poly(aspartic acid) or poly(acrylic acid), can interact with calcium ions and nascent crystal nuclei to modify the growth process. princeton.eduresearchgate.netrsc.org

A significant finding in this area is the discovery of the "polymer-induced liquid precursor" (PILP) process. rsc.orgresearchgate.net In the presence of certain acidic polypeptides, this compound does not precipitate directly as a solid. Instead, it forms a dense, liquid-like precursor phase. rsc.orgresearchgate.net This PILP phase is composed of polymer-stabilized ACC nanoclusters. nih.govwhiterose.ac.uk The liquid-like behavior of PILP allows it to be coated onto surfaces, where it can then solidify and crystallize into continuous mineral films, often with non-equilibrium morphologies that are difficult to achieve through conventional solution growth. rsc.orgresearchgate.net The ability of a polymer to induce a PILP phase is strongly dependent on its composition; for example, a polypeptide with a higher percentage of acidic residues (like aspartic acid) is more effective at forming PILP and creating continuous CaCO₃ films. rsc.org

Besides the PILP pathway, soluble polymers can also selectively stabilize specific polymorphs (like vaterite or ACC) or alter crystal morphology by adsorbing onto the surfaces of growing crystals. researchgate.netnih.govacs.org For example, a polymer inspired by adhesive proteins in mussels was shown to highly stabilize amorphous this compound nanoparticles. acs.org The interaction between the polymer's functional groups and the crystal surfaces can inhibit growth along certain crystallographic directions, leading to changes in the final crystal shape. acs.orgnih.gov

Table 3: Research Findings on Polymer-Mediated CaCO₃ Formation

Polymer/MoleculeSystem/MethodKey FindingReference
Poly(aspartic acid)PILP ProcessInduces a liquid-like precursor phase that solidifies into thin films; efficacy depends on polypeptide composition. rsc.orgresearchgate.net rsc.orgresearchgate.net
Poly(acrylic acid)Template-InhibitionUsed as a soluble inhibitor in conjunction with a template to form continuous thin films. princeton.eduacs.org princeton.eduacs.org
PolydopamineBiomimetic StabilizationForms a protective shell around amorphous this compound (ACC) nanoparticles, greatly enhancing their stability. acs.org acs.org
Bovine Serum Albumin (BSA) & Soluble StarchBiomimetic SynthesisIndividually, they favor vaterite formation; when mixed, they favor calcite with rod-like morphologies. nih.gov nih.gov
Poly(methyl methacrylate) (PMMA) NanoparticlesIn vitro crystallizationInduce spherical calcite morphologies at high concentrations by interacting with crystal surfaces. nih.gov nih.gov

Microfluidic Systems for Controlled Bio-inspired this compound Synthesis

Microfluidic technology has emerged as a powerful tool for studying and synthesizing this compound in a highly controlled, bio-inspired manner. nih.gov These devices, which manipulate fluids in channels with micrometer dimensions, offer precise control over reaction parameters such as concentration gradients, flow rates, and mixing times. acs.orgresearchgate.net This level of control allows researchers to mimic the spatially and temporally confined conditions of biomineralization. nih.gov

One of the key advantages of microfluidics is the ability to create stable laminar flow, where two or more streams flow side-by-side with mixing occurring only through diffusion. nih.govacs.org By flowing solutions of calcium chloride and sodium carbonate in parallel, researchers can control the supersaturation level at the interface and observe the entire crystallization process, from the potential formation of transient amorphous phases to the growth of stable crystals. acs.orgacs.org This confined environment can slow down crystallization, making it possible to capture and study highly unstable intermediates like ACC, which are difficult to observe in bulk experiments. acs.orgresearchgate.netacs.org

Droplet-based microfluidics is another powerful biomimetic approach. nih.gov In these systems, picoliter- to nanoliter-sized droplets are generated, each acting as an isolated micro-reactor. whiterose.ac.ukmdpi.com This mimics the compartmentalization seen in biological systems, such as mineralization within vesicles. nih.gov This confinement can be used to study nucleation kinetics with high statistical accuracy and to synthesize highly uniform particles. whiterose.ac.ukmdpi.com For instance, microfluidic systems have been developed to synthesize this compound inside lipid vesicles, providing insight into how confinement by a membrane affects crystal growth. nih.gov The technology also facilitates the synthesis of particles with improved properties, such as higher porosity for applications like drug delivery. mdpi.com

Geochemical and Environmental Dynamics of Calcium Carbonate

Calcium Carbonate in Geological Formations and Sedimentary Processes

This compound (CaCO₃) is a cornerstone of Earth's geology, forming vast and varied rock deposits through complex interactions of biological, chemical, and physical processes over geological timescales.

Genesis and Diagenesis of Limestone, Marble, and Chalk Deposits

The formation (genesis) and subsequent alteration (diagenesis) of major this compound rocks—limestone, chalk, and marble—illustrate the compound's central role in the rock cycle.

Limestone: This sedimentary rock is composed primarily of the minerals calcite and aragonite, different crystal forms of this compound. Its formation occurs when these minerals precipitate from water containing dissolved calcium, a process driven by both biological and non-biological factors.

Biogenic Genesis: The most significant pathway for limestone formation involves living organisms. In shallow, warm marine environments like continental shelves, organisms such as corals, mollusks, and foraminifera extract calcium and bicarbonate ions from seawater to build their shells and skeletons from this compound. Upon death, these skeletal remains accumulate on the seafloor, forming a carbonate-rich sediment.

Chemical Genesis: Abiogenic or chemical precipitation occurs when the concentration of this compound in water exceeds its solubility, leading to oversaturation and precipitation. This can be triggered by increases in temperature, decreases in pressure, or changes in salinity, all of which reduce the amount of dissolved carbon dioxide and thus lower the solubility of CaCO₃.

Chalk: A specific type of fine-grained, porous limestone, chalk is formed from the accumulation of microscopic calcite plates called coccoliths, which are shed by single-celled algae known as coccolithophores. These deposits typically form in deep-sea, pelagic environments characterized by the slow, continuous settling of these tiny skeletal elements.

Marble: Marble is a metamorphic rock that forms when limestone is subjected to intense heat and pressure, typically during regional metamorphism at convergent tectonic plate boundaries or through contact metamorphism when hot magma intrudes into a limestone body. This process does not melt the limestone but causes the original calcite crystals to recrystallize, growing larger and interlocking into a denser, more robust rock. The varied colors and patterns seen in marble are the result of mineral impurities present in the original limestone that are reorganized during metamorphism.

Diagenesis: Following initial deposition, all carbonate sediments undergo diagenesis, which encompasses the physical, chemical, and biological changes that occur as loose sediment transforms into solid rock. Carbonate minerals are particularly susceptible to diagenetic alteration. Key diagenetic processes include:

Compaction and Cementation: As sediments are buried, the pressure from overlying layers physically compacts them, reducing pore space. Water flowing through the remaining pores deposits dissolved minerals, primarily calcite, which acts as a cement, binding the sediment grains together into rock (lithification).

Recrystallization and Neomorphism: This involves changes in crystal structure, often resulting in an increase in crystal size without altering the fundamental mineralogy (e.g., fine-grained aragonite converting to coarser calcite). This process can destroy the original sedimentary textures.

Dissolution: Fluids, particularly acidic meteoric water, can dissolve unstable carbonate minerals like aragonite and high-magnesium calcite, creating secondary porosity (vugs).

Replacement (Dolomitization): A common diagenetic process where the original this compound (calcite) is replaced by the mineral dolomite (B100054) [CaMg(CO₃)₂] through the action of magnesium-rich fluids.

Speleothem Formation and Karst Geochemistry

Karst is a distinctive type of landscape formed from the dissolution of soluble rocks, including limestone, dolomite, and gypsum. It is characterized by underground drainage systems with features like sinkholes, caves, and underground rivers. The geochemistry within these environments is dominated by the dissolution and re-precipitation of this compound, leading to the formation of remarkable cave deposits known as speleothems.

The process begins with rainwater, which absorbs carbon dioxide (CO₂) from the atmosphere and, more significantly, from the soil, where microbial and root respiration elevates CO₂ concentrations. This creates a weak solution of carbonic acid (H₂CO₃).

Chemical Reactions in Karst Environments:

Formation of Carbonic Acid: H₂O (water) + CO₂ (carbon dioxide) → H₂CO₃ (carbonic acid)

Dissolution of Limestone: As this acidic water percolates through fractures and bedding planes in limestone bedrock, it dissolves the this compound (CaCO₃), taking it into solution as calcium and bicarbonate ions. CaCO₃ (calcite) + H₂CO₃ (carbonic acid) → Ca²⁺(aq) + 2HCO₃⁻(aq)

This dissolution process gradually enlarges cracks and fissures, eventually forming extensive cave systems.

Speleothem Formation: When this mineral-rich water emerges into an air-filled cave, the environmental conditions change. The concentration of CO₂ in the cave air is typically much lower than in the soil from which the water came. This causes the CO₂ to degas from the water, reversing the dissolution reaction and forcing the this compound to precipitate out of the solution.

Precipitation of this compound: Ca²⁺(aq) + 2HCO₃⁻(aq) → CaCO₃ (solid calcite) + H₂O (water) + CO₂ (gas)

This precipitated this compound, usually in the form of calcite or aragonite, builds up over thousands of years to create various types of speleothems. The morphology of these formations depends on how the water moves and deposits the mineral.

Stalactites: These icicle-like formations hang from the cave ceiling. They form as water drips, leaving a ring of calcite deposit at the rim of the water drop. The continuous dripping extends this ring downwards, creating a thin, hollow tube known as a soda straw, which often serves as the initial structure for a more cone-shaped stalactite.

Stalagmites: These formations grow upwards from the cave floor, often directly beneath a stalactite. They are formed by water droplets that fall to the floor and deposit their remaining mineral load. Stalagmites are typically thicker and more rounded than stalactites.

Columns: When a stalactite and a stalagmite meet and fuse, they form a single, continuous column.

Flowstones: These sheet-like deposits form where water flows down walls or across floors, creating formations that can resemble frozen waterfalls.

Helictites: These are rare, twisted formations that seem to defy gravity, growing in various directions. Their unusual growth is thought to be influenced by capillary action and subtle air currents.

The rate of speleothem growth is incredibly slow, typically a few millimeters per year or less, and is influenced by factors such as the drip rate, the mineral concentration in the water, cave temperature, and humidity. The presence of other minerals or organic acids can impart various colors to the formations, from pure white to shades of red, orange, and black.

This compound in Paleoclimate Proxies and Isotopic Fractionation Studies

This compound is a critical tool in paleoclimatology, the study of past climates. The chemical composition of CaCO₃ shells and skeletons from marine organisms, as well as terrestrial formations like speleothems, preserves a record of environmental conditions at the time of their formation. This record is primarily accessed through the analysis of stable isotopes, particularly oxygen (¹⁸O and ¹⁶O) and carbon (¹³C and ¹²C).

Isotopic Fractionation: Isotopic fractionation is the process whereby physical, chemical, or biological reactions discriminate against heavier isotopes, leading to variations in the isotopic ratios of elements. In the context of this compound, the two most important isotopic systems are:

Oxygen Isotopes (δ¹⁸O): The ratio of the heavy isotope ¹⁸O to the light isotope ¹⁶O in a sample is compared to a standard and expressed as δ¹⁸O. In marine carbonates, such as the shells of foraminifera (tiny shelled organisms), the δ¹⁸O value is primarily controlled by two factors: the temperature of the water and the isotopic composition of the water itself.

Temperature Dependence: During the precipitation of CaCO₃, a temperature-dependent fractionation occurs. In colder water, the heavier ¹⁸O isotope is preferentially incorporated into the carbonate lattice, resulting in a higher (less negative) δ¹⁸O value. Conversely, in warmer water, less ¹⁸O is incorporated, leading to a lower (more negative) δ¹⁸O value.

Ice Volume Effect: The isotopic composition of seawater is heavily influenced by the volume of global ice sheets. Water molecules containing the lighter ¹⁶O isotope evaporate more readily from the ocean surface. During ice ages, this ¹⁶O-rich water is transferred from the oceans to form vast continental ice sheets, leaving the remaining seawater enriched in the heavier ¹⁸O isotope. Consequently, foraminifera living in these conditions build shells with higher δ¹⁸O values.

Carbon Isotopes (δ¹³C): The ratio of ¹³C to ¹²C, expressed as δ¹³C, provides insights into the past carbon cycle.

Biological Productivity: Photosynthetic organisms, like phytoplankton, preferentially take up the lighter ¹²C from surface waters. This leaves the surrounding water enriched in ¹³C. High biological productivity, therefore, leads to higher δ¹³C values in the shells of foraminifera living in those surface waters.

Ocean Circulation and Weathering: Changes in ocean circulation patterns, which affect the distribution of nutrients and aged, ¹²C-rich deep water, can alter the δ¹³C of marine carbonates. Increased continental weathering can also introduce isotopically distinct carbon into the oceans.

Paleoclimate Archives:

Marine Sediments: Cores drilled from the ocean floor contain layers of sediment rich in the this compound shells of foraminifera. By analyzing the δ¹⁸O and δ¹³C of these shells from different layers, scientists can reconstruct a continuous history of past ocean temperatures, global ice volume, and carbon cycle dynamics spanning millions of years.

Speleothems: The layers of this compound in stalagmites and other cave formations also contain isotopic records. The δ¹⁸O in speleothem calcite is related to the δ¹⁸O of the rainwater that seeped into the cave, which in turn is influenced by air temperature and rainfall amount. The δ¹³C reflects changes in vegetation (e.g., shifts between C3 and C4 plants, which have different isotopic signatures) and soil microbial activity above the cave.

Other Proxies: The presence of ikaite pseudomorphs (glendonite), which are crystals of calcite that have replaced the cold-water mineral ikaite (CaCO₃·6H₂O), serves as a proxy for near-freezing water conditions.

By combining these isotopic proxies from different geological archives, scientists can piece together a detailed picture of Earth's climate history, identifying past ice ages, warm periods, and abrupt climate events.

Isotopic Data Interpretation Table

Proxy RecordIsotope RatioChange in ValueGeneral Paleoclimate Interpretation
Foraminifera Shells δ¹⁸OIncrease (Less Negative)Cooler ocean temperatures and/or increased global ice volume.
Decrease (More Negative)Warmer ocean temperatures and/or decreased global ice volume.
δ¹³CIncrease (More Positive)Increased ocean productivity; increased burial of organic carbon.
Decrease (More Negative)Decreased productivity; upwelling of ¹²C-rich deep water; massive release of isotopically light carbon (e.g., from methane).
Speleothems δ¹⁸OVaries by locationReflects changes in temperature, rainfall amount, and moisture source of the precipitation feeding the cave system.
δ¹³CVaries by locationIndicates changes in overlying vegetation (C3 vs. C4 plants) and soil productivity.

Role of this compound in Rock Mechanics and Geotechnical Stability

The mechanical properties of this compound rocks, such as limestone, marble, and chalk, are fundamental to geotechnical engineering, influencing the stability of structures built on or with these materials. These properties are largely dictated by the rock's mineral composition, texture, porosity, and the presence of discontinuities like fractures and bedding planes.

Mechanical Properties: The primary mechanical parameters used to characterize carbonate rocks include compressive strength, tensile strength, and elastic modulus.

Compressive Strength: This measures the rock's ability to withstand loads that tend to reduce its size. The uniaxial compressive strength (UCS) of carbonate rocks varies widely. Dense, crystalline limestones and marbles can have high compressive strengths, while porous chalks are significantly weaker.

Elastic Modulus: Also known as Young's Modulus, this parameter describes the rock's stiffness and its tendency to deform elastically (non-permanently) when a load is applied. Marble, having been recrystallized into a dense, interlocking crystal mosaic, generally exhibits a higher elastic modulus than its parent limestone.

Porosity: The amount of void space within a rock is a critical factor controlling its strength. Higher porosity typically leads to lower compressive strength, as the pores reduce the solid area available to carry loads and can act as stress concentration points. Modern carbonate rocks can have porosities ranging from 40-70%.

Comparative Mechanical Properties of Carbonate Rocks

PropertyLimestoneMarbleChalk
Typical Uniaxial Compressive Strength (UCS) 12 - 206 MPa70 - 250 MPa1 - 5 MPa
Elastic Modulus (Young's Modulus) 20 - 70 GPa40 - 80 GPa1 - 10 GPa
Porosity Low to HighVery LowVery High
Typical Density 2.3 - 2.7 g/cm³2.4 - 2.7 g/cm³1.5 - 2.0 g/cm³

Note: These values are general ranges and can vary significantly based on the specific rock's texture, purity, and diagenetic history.

Geotechnical Stability and Karst Hazards: The geotechnical stability of landscapes underlain by carbonate rocks is profoundly influenced by their solubility. Over time, the dissolution of this compound by weakly acidic groundwater creates unique and often hazardous geological features known as karst.

Karst Geohazards: Karst terrains present significant engineering challenges. The primary hazards include:

Sinkholes: These are depressions or holes in the ground caused by the collapse of a cave roof or the dissolution of bedrock near the surface. Sinkhole collapse can be sudden and catastrophic, posing a severe risk to buildings, roads, and other infrastructure.

Irregular Bedrock Surface: In many karst areas, the contact between soil and bedrock is highly irregular, consisting of rock pinnacles and soil-filled cutters (solutionally-widened joints). This creates highly variable foundation conditions over short distances, complicating construction.

Disrupted Drainage: Karst areas are characterized by internal drainage, where surface water is rapidly channeled underground. This can lead to unpredictable groundwater flow paths and increases the potential for groundwater contamination, as pollutants can be quickly transported through conduit systems with little natural filtration.

Comprehensive geotechnical evaluations, often using geophysical methods like ground-penetrating radar and electrical resistivity, are essential before any construction in a karst region to map subsurface cavities and assess rock mass quality. These investigations help mitigate the risks associated with the inherent instability of soluble this compound bedrock.

This compound in the Global Carbon Cycle

The oceanic this compound cycle is a critical component of the global carbon cycle, acting as a massive reservoir of carbon and playing a key role in regulating ocean chemistry and atmospheric carbon dioxide levels over geological timescales.

Oceanic this compound Cycling and Its Response to Ocean Acidification

The cycling of this compound in the oceans is a dynamic process involving its production by marine organisms, its sinking through the water column, and its eventual dissolution in the deep ocean. This cycle is now facing significant disruption from anthropogenic ocean acidification.

The Oceanic Carbonate System: The foundation of the cycle is the formation of this compound (CaCO₃) by marine calcifying organisms. This occurs primarily in two forms: calcite and aragonite.

Sinking and Dissolution: When these organisms die, their CaCO₃ shells sink. As they descend, they encounter water that is colder and under higher pressure, both of which increase the solubility of this compound. The deep ocean is also richer in dissolved CO₂ from the respiration of organic matter, which further enhances dissolution. This leads to a depth profile in the ocean where surface waters are supersaturated with CaCO₃, allowing shells to form, while deep waters are undersaturated, causing them to dissolve.

Key Concepts in Oceanic CaCO₃ Cycling:

ConceptDescription
Saturation State (Ω) The saturation state indicates the tendency for a mineral to form or dissolve. It is the product of the concentrations of calcium (Ca²⁺) and carbonate (CO₃²⁻) ions divided by the solubility product (K'sp) for that mineral at a given temperature, salinity, and pressure. When Ω > 1, waters are supersaturated and precipitation is favored. When Ω < 1, waters are undersaturated and dissolution occurs. When Ω = 1, the system is at equilibrium.
Saturation Horizon The depth in the water column where the saturation state (Ω) equals 1. Below this depth, water is undersaturated with respect to that mineral. Aragonite is more soluble than calcite, so the aragonite saturation horizon is always shallower than the calcite saturation horizon.
Carbonate Compensation Depth (CCD) The specific depth at which the rate of CaCO₃ supply from sinking particles is exactly balanced by the rate of dissolution at the seafloor. Below the CCD, virtually no this compound accumulates in the sediments. The CCD is typically deeper than the saturation horizon and its depth varies by ocean basin, currently averaging around 4,500 meters.

Response to Ocean Acidification: The absorption of approximately 30% of anthropogenic carbon dioxide by the oceans is fundamentally altering this cycle. This process, known as ocean acidification, is driven by the reaction of CO₂ with water, which forms carbonic acid and increases the concentration of hydrogen ions (H⁺), thereby lowering ocean pH.

The key chemical shift impacting calcifiers is the reduction in the availability of carbonate ions (CO₃²⁻), as they react with the excess H⁺ ions to form bicarbonate. This directly lowers the this compound saturation state (Ω) of seawater.

Impacts on the CaCO₃ Cycle:

Reduced Calcification: With lower saturation states, marine organisms must expend more energy to build their shells and skeletons. Studies have shown that under high-CO₂ conditions, many calcifiers, including corals, pteropods, and some foraminifera, exhibit reduced growth, malformed shells, and physiological stress. Organisms that build shells from the more soluble aragonite are particularly vulnerable.

Shallowing of Saturation Horizons: As surface waters absorb more CO₂, the saturation horizons for both aragonite and calcite are becoming progressively shallower. Projections indicate that polar regions, where colder waters naturally have lower saturation states, will experience widespread undersaturation in surface waters within decades, making it difficult for key organisms like pteropods to survive.

Rising Carbonate Compensation Depth (CCD): The increased dissolution of CaCO₃ in the deep sea is causing the CCD to rise. This enhanced dissolution of seafloor carbonates acts as a long-term buffer, neutralizing some of the excess CO₂ over centuries to millennia, but it is not rapid enough to prevent the immediate negative impacts on marine ecosystems.

This disruption threatens not only individual species but also the entire marine carbon cycle. The "biological carbon pump," which transports carbon to the deep ocean, is partly driven by the ballasting effect of dense CaCO₃ shells sinking with organic matter. A decline in calcification could alter this critical process, with complex and still uncertain consequences for global carbon cycling.

Terrestrial this compound in Soil Chemistry and Carbon Sequestration

This compound plays a multifaceted role in soil chemistry and the global carbon cycle. It is a significant component of soil inorganic carbon (SIC), which in some regions can store more carbon than soil organic carbon (SOC). numberanalytics.com The formation of secondary, or pedogenic, carbonates in soil is a key process, estimated to contribute significantly to the global carbon pool. mdpi.com These carbonates are formed through the weathering of parent materials and the precipitation of calcium and magnesium carbonates. numberanalytics.com

The presence of this compound in soil influences its chemical and physical properties. It can enhance soil structure and is used in agriculture to adjust soil pH in acidic terrains, providing essential calcium for plant growth. researchgate.net The interaction between this compound and soil organic matter (SOM) is complex and crucial for carbon sequestration. Calcite, a common form of this compound, has been identified as a key factor in the stabilization of SOM, particularly in arid soils which constitute a large portion of global soils. pnnl.gov The dissolution of calcite releases calcium ions, which can then form complexes with organic compounds, contributing to the stability of organic matter in the soil. pnnl.gov

The process of carbon sequestration through this compound involves several steps. The weathering of calcium- and magnesium-rich igneous parent materials reacts with biologically respired soil CO2 to form pedogenic carbonates. mdpi.com Additionally, the application of crushed silicate (B1173343) rocks, like basalt, to soils can enhance weathering. This process involves rainwater reacting with the rock minerals, leading to a chemical reaction where calcium combines with atmospheric CO2 to form this compound, which is then stored in the soil and water. carboncommunity.org

The stability of this stored carbon is, however, susceptible to environmental changes. Soil acidification, driven by industrial activities and intensive farming, can lead to the dissolution of this compound, releasing the stored carbon as carbon dioxide gas or into water. technologynetworks.com

Atmospheric CO₂ Interactions with this compound Systems and Weathering Processes

The interaction between atmospheric carbon dioxide (CO₂) and this compound is a fundamental process in the Earth's long-term carbon cycle and plays a crucial role in regulating climate. This process, often referred to as the carbonate-silicate cycle, involves the weathering of rocks, transportation of dissolved minerals to the ocean, and eventual deposition as carbonate sediments. wikipedia.orgnasa.gov

The initial step involves atmospheric CO₂ dissolving in rainwater to form a weak acid, carbonic acid (H₂CO₃). nasa.gov This acidic rainwater reacts with rocks containing this compound, such as limestone and chalk, as well as silicate rocks. nasa.govwikipedia.org The chemical weathering of silicate rocks by carbonic acid releases calcium ions (Ca²⁺) and bicarbonate ions (HCO₃⁻) into rivers, which then transport them to the oceans. nasa.gov

In the ocean, marine organisms utilize these ions to build their shells and skeletons made of this compound (CaCO₃). nasa.govpbslearningmedia.org When these organisms die, their remains sink to the seafloor, forming layers of sediment that, over geological timescales, become limestone, effectively sequestering carbon. nasa.gov

The rate of this weathering process is influenced by factors such as temperature and rainfall. pbslearningmedia.org An increase in global temperature can accelerate the rate of silicate rock weathering, which in turn consumes more atmospheric CO₂, creating a stabilizing feedback loop on the climate. wikipedia.org

While silicate rock weathering is a well-established carbon sink, recent research suggests that the weathering of carbonate rocks may also contribute significantly to atmospheric CO₂ removal, particularly on shorter timescales. frontiersin.orgresearchgate.net The dissolution of carbonate minerals by carbonic acid can be an efficient mechanism for increasing the transport of atmospheric carbon, in the form of bicarbonate, to the oceans. frontiersin.org

The table below illustrates the simplified chemical reactions involved in the weathering process.

Process Chemical Reaction Significance
Formation of Carbonic AcidCO₂ + H₂O → H₂CO₃Creates a weak acid that facilitates rock weathering. wikipedia.org
Carbonate Rock WeatheringCaCO₃ + H₂CO₃ → Ca²⁺ + 2HCO₃⁻Dissolves carbonate rocks, releasing calcium and bicarbonate ions. wikipedia.org
Silicate Rock WeatheringCaSiO₃ + 2H₂CO₃ → Ca²⁺ + 2HCO₃⁻ + SiO₂ + H₂OBreaks down silicate rocks, consuming atmospheric CO₂ and releasing ions. columbia.edu
Marine CalcificationCa²⁺ + 2HCO₃⁻ → CaCO₃ + CO₂ + H₂OForms this compound shells and skeletons, releasing one molecule of CO₂. pbslearningmedia.org

Environmental Fate and Dissolution Kinetics of this compound

Degradation Mechanisms of this compound in Acidic Environments (e.g., Acid Rain)

This compound, a primary constituent of rocks like limestone and marble, is highly susceptible to degradation in acidic environments, most notably from acid rain. tutorchase.com Acid rain, which is precipitation with acidic components like sulfuric acid (H₂SO₄) and nitric acid (HNO₃), forms when pollutants such as sulfur dioxide (SO₂) and nitrogen oxides are released into the atmosphere. tutorchase.combritannica.com

The primary mechanism of degradation is a chemical reaction between the acid in the rainwater and the this compound in the stone. tutorchase.com This reaction leads to the dissolution of the calcite, the crystalline form of this compound. usgs.gov The process can be represented by the following chemical equation where sulfuric acid reacts with this compound:

CaCO₃(s) + H₂SO₄(aq) → CaSO₄(aq) + CO₂(g) + H₂O(l) tutorchase.com

This reaction dissolves the rock and releases carbon dioxide into the atmosphere. tutorchase.com The effects are visibly manifested as roughened surfaces, loss of material, and the erosion of carved details on buildings and monuments. usgs.govusgs.gov

In addition to direct dissolution, another degradation mechanism involves the formation of gypsum (calcium sulfate (B86663) dihydrate). In the presence of water, sulfur dioxide can react with calcite to form gypsum. britannica.com While gypsum is soluble in water and is often washed away on exposed surfaces, it can accumulate in sheltered areas, forming blackened crusts. usgs.govusgs.gov These crusts, which trap dirt and pollutants, can eventually blister and peel off, revealing crumbling stone underneath. usgs.gov The pH of acid rain is typically between 4.2 and 4.4, significantly lower than the pH of unpolluted rain (around 5.6), making it highly corrosive to carbonate-based materials. wikipedia.orgcreedla.com

The rate of dissolution is influenced by several factors, including the pH of the solution. Studies have shown that the dissolution rate of calcite increases significantly at lower pH values. mdpi.com The kinetics of this process have been studied using methods like pH-stat measurements, which monitor the rate of acid addition required to maintain a constant pH in a this compound suspension. ncsu.edu

Groundwater Chemistry and this compound Solubility Controls

The solubility of this compound in groundwater is a critical factor influencing the chemistry of aquifers and the formation of karst landscapes. numberanalytics.com The dissolution and precipitation of this compound are governed by a complex interplay of chemical equilibria involving dissolved carbon dioxide, pH, and the concentrations of calcium and carbonate ions. ncsu.edugssrr.org

Groundwater becomes enriched with dissolved carbon dioxide from the atmosphere and, more significantly, from the respiration of soil organisms. mdpi.com This CO₂ dissolves in water to form carbonic acid (H₂CO₃), which is the primary agent for dissolving this compound minerals like calcite and aragonite in aquifers. wikipedia.org The fundamental reaction is:

CaCO₃(s) + H₂CO₃(aq) ⇌ Ca²⁺(aq) + 2HCO₃⁻(aq)

The solubility of this compound is therefore highly dependent on the partial pressure of CO₂ in the soil and groundwater. Higher CO₂ levels lead to increased carbonic acid formation and thus greater dissolution of calcite. sdstate.edu

The saturation state of groundwater with respect to this compound is a key indicator of its potential to either dissolve or precipitate calcite. This is often quantified using the Langelier Saturation Index (LSI) or the Calcite Saturation Index (CSI). gssrr.org A negative index indicates that the water is undersaturated and has the potential to dissolve more this compound, while a positive index signifies that the water is supersaturated and calcite precipitation is likely. illinois.edu

Several factors control the solubility of this compound in groundwater:

pH: As pH decreases (becomes more acidic), the solubility of this compound increases. sdstate.edu Conversely, at higher pH values (above 7.8), precipitation of calcite is more likely to occur. sdstate.edu

Temperature: Calcite solubility decreases with increasing temperature, a phenomenon known as retrograde solubility. This is why heating hard water can cause scale formation.

Presence of other ions: The presence of other ions, such as magnesium, can affect calcite solubility and precipitation kinetics. wikipedia.org

Flow rate and residence time: In fractured carbonate reservoirs, the flow rate of groundwater can influence dissolution patterns. At low flow rates, dissolution may be more uniform, while at higher rates, it can lead to the formation of channels. nih.gov

The table below summarizes the typical ranges of parameters influencing calcite solubility in groundwater.

Parameter Typical Range Effect on Calcite Solubility
pH6.0 - 8.5Decreases with increasing pH. sdstate.edu
Dissolved CO₂Varies significantlyIncreases with increasing CO₂. sdstate.edu
Temperature5 - 25 °CDecreases with increasing temperature.
Calcium (Ca²⁺)10 - 200 mg/LGoverned by saturation state.
Alkalinity (as HCO₃⁻)50 - 400 mg/LGoverned by saturation state.

Anthropogenic Impacts on this compound Stability in Aquatic and Terrestrial Systems

Human activities have significantly altered the stability of this compound in both aquatic and terrestrial environments. The primary driver of this change is the increase in atmospheric carbon dioxide (CO₂) concentrations resulting from the burning of fossil fuels and deforestation. noaa.govnih.gov

Aquatic Systems:

The oceans act as a major sink for anthropogenic CO₂, absorbing approximately one-third of the emissions. nih.govusoceandiscovery.org When CO₂ dissolves in seawater, it forms carbonic acid, leading to a decrease in ocean pH and a reduction in the concentration of carbonate ions (CO₃²⁻). noaa.govusoceandiscovery.org This process is known as ocean acidification. The availability of carbonate ions is crucial for marine organisms that build shells and skeletons from this compound, such as corals, shellfish, and some plankton. noaa.govepa.gov

The saturation state of seawater with respect to this compound minerals (like aragonite and calcite) is decreasing due to ocean acidification. nih.gov When the saturation state drops below a certain level, these minerals become undersaturated, making it more difficult for organisms to build and maintain their calcareous structures. wikipedia.org In some cases, existing structures can even begin to dissolve. epa.gov Studies have shown that the dissolution of this compound is already occurring at the seafloor in various locations, particularly in the northern Atlantic and near the Southern Ocean, due to the influx of anthropogenic CO₂. pnas.org Research indicates that in situ CaCO₃ dissolution rates in the oceans range from 0.003 to 1.2 micromoles per kilogram per year. nih.govresearchgate.net

Terrestrial Systems:

In terrestrial systems, the primary anthropogenic impact on this compound stability comes from soil acidification. Industrial emissions and intensive agricultural practices can lead to increased acidity in soils. technologynetworks.com This acidification can cause the dissolution of soil inorganic carbon, which is often stored as this compound. technologynetworks.com When acidic conditions prevail, the solid this compound reacts and dissolves, releasing the stored carbon as CO₂ gas or into the soil water. technologynetworks.com This not only reduces the carbon sequestration potential of soils but can also negatively impact soil health and fertility.

Furthermore, acid rain, another consequence of industrial pollution, directly attacks and dissolves this compound in limestone and marble structures, leading to their degradation. britannica.comusgs.gov

The table below summarizes the key anthropogenic drivers and their effects on this compound stability.

System Anthropogenic Driver Primary Effect Consequence
AquaticIncreased atmospheric CO₂Ocean acidification (decreased pH and carbonate ion concentration). noaa.govusoceandiscovery.orgReduced calcification in marine organisms, dissolution of shells and skeletons. epa.govwikipedia.org
TerrestrialIndustrial emissions, intensive agricultureSoil acidification. technologynetworks.comDissolution of soil this compound, release of stored carbon. technologynetworks.com
TerrestrialIndustrial pollutionAcid rain. britannica.comDegradation and dissolution of limestone and marble structures. tutorchase.comusgs.gov

Synthesis Methodologies and Fabrication of Calcium Carbonate Materials

Precipitation and Carbonation Techniques for Calcium Carbonate Synthesis

Precipitation and carbonation are the most common and industrially significant routes for the synthesis of this compound. These techniques involve the reaction of soluble calcium salts with a source of carbonate ions, leading to the formation of insoluble CaCO₃.

Controlled precipitation from aqueous solutions is a versatile method that allows for the manipulation of CaCO₃ properties by carefully managing reaction conditions.

Double Displacement Reaction: This is one of the most straightforward methods for synthesizing this compound. ck12.org It involves the reaction between a soluble calcium salt, such as calcium chloride (CaCl₂) or calcium nitrate (B79036) (Ca(NO₃)₂), and a soluble carbonate salt, like sodium carbonate (Na₂CO₃) or ammonium (B1175870) carbonate ((NH₄)₂CO₃). ck12.orgaip.org The mixing of these two solutions leads to a double displacement reaction, where the calcium and sodium ions exchange partners, resulting in the precipitation of this compound, which is sparingly soluble in water. ck12.orgyoutube.com The reaction can be represented by the following equation:

CaCl₂(aq) + Na₂CO₃(aq) → CaCO₃(s) + 2NaCl(aq) ck12.org

The characteristics of the resulting CaCO₃, including its polymorphic form (calcite, aragonite, or vaterite), particle size, and morphology, are highly dependent on factors such as the concentration of reactants, temperature, pH, and the rate of mixing. nih.govrsc.org For instance, rapid mixing of equimolar (0.33 M) solutions of CaCl₂ and Na₂CO₃ for 30 seconds can produce porous spherical calcite microparticles with a size of 4–6 µm. nih.gov Increasing the reaction time can lead to larger particles of 15–20 µm. nih.gov

Table 1: Influence of Synthesis Parameters on this compound Properties via Double Displacement

Calcium Salt Carbonate Salt Concentration Temperature (°C) Resulting Polymorph Particle Size Reference
CaCl₂ Na₂CO₃ 0.33 M Room Temp. Calcite 4-6 µm nih.gov
Ca(NO₃)₂ Na₂CO₃ 0.1 M 25-100 Calcite ~54 nm nih.gov
CaCl₂ (NH₄)₂CO₃ 1:1 molar ratio 30-40 Vaterite - researchgate.net
CaCl₂ (NH₄)₂CO₃ 1:1 molar ratio 80 Aragonite - researchgate.net

Gas-liquid carbonation is the primary industrial method for producing high-purity Precipitated this compound (PCC). scielo.org.zacarmeuse.com This process, also known as the milk of lime process, involves bubbling carbon dioxide (CO₂) gas through a suspension of calcium hydroxide (B78521) (Ca(OH)₂), commonly referred to as milk of lime. scielo.org.zacarmeuse.com The CO₂ dissolves in the water to form carbonic acid (H₂CO₃), which then reacts with the calcium hydroxide to precipitate this compound. scielo.org.za

The key reactions in this process are:

Slaking of quicklime (B73336) (CaO): CaO(s) + H₂O(l) → Ca(OH)₂(aq) carmeuse.com

Carbonation: Ca(OH)₂(aq) + CO₂(g) → CaCO₃(s) + H₂O(l) scielo.org.zacarmeuse.com

The properties of the resulting PCC are highly sensitive to the reaction conditions. scielo.org.za Factors such as the concentration of the Ca(OH)₂ slurry, the flow rate of the CO₂ gas, temperature, and pH all play a crucial role in determining the final particle size, morphology, and crystal polymorph. scielo.org.zasemanticscholar.org For example, lower concentrations of Ca(OH)₂ (less than 1.0 M) tend to favor the formation of rhombohedral calcite crystals with particle sizes below 100 nm. scielo.org.za Conversely, increasing the concentration and CO₂ flow rate can lead to the formation of coarser prismatic calcite crystals. scielo.org.za

Table 2: Effect of Operating Variables on PCC Characteristics in Gas-Liquid Carbonation

Ca(OH)₂ Concentration CO₂ Flow Rate (mL/min) Resulting Polymorph Particle Size/Morphology Reference
< 1.0 M 224 Rhombohedral Calcite < 100 nm scielo.org.za
1.0 M 224 Rhombohedral Calcite - scielo.org.za
1.0 M 379.5 Prismatic Calcite 175 nm x 100 nm semanticscholar.org
> 1.0 M - Prismatic Calcite Coarser crystals scielo.org.za

Emulsion and microemulsion techniques offer a high degree of control over the synthesis of this compound particles, particularly at the micro and nanoscale. nih.govresearchgate.net These methods involve creating a system of two immiscible liquids, typically water and oil, stabilized by a surfactant. ijcce.ac.irrsc.org The reaction to form this compound occurs within the dispersed droplets of the emulsion.

In a typical water-in-oil (W/O) microemulsion synthesis, two separate microemulsions are prepared. One contains an aqueous solution of a calcium salt (e.g., CaCl₂), and the other contains an aqueous solution of a carbonate salt (e.g., Na₂CO₃), both dispersed as nanodroplets in an oil phase. ijcce.ac.ir When these two microemulsions are mixed, the nanodroplets collide, coalesce, and allow the reactants to mix, leading to the precipitation of this compound within the confined space of the merged droplets. ijcce.ac.ir This confinement helps to control the size and morphology of the resulting particles. researchgate.net The type and concentration of the surfactant, the water-to-surfactant molar ratio, and the choice of the oil phase are critical parameters that influence the final product. ijcce.ac.irinderscienceonline.com For instance, using a surfactant system of Span®80 and Tween®80 in toluene (B28343) has been employed to synthesize calcite nanoparticles. researchgate.net

Nanoparticle this compound Synthesis and Control

The synthesis of this compound nanoparticles (NPs) has garnered significant attention due to their unique properties and potential applications in various fields. The production of these nanoscale materials can be achieved through two main strategies: top-down and bottom-up approaches.

Top-Down Approaches: These methods involve the size reduction of bulk this compound material to the nanoscale. slideshare.neteuropa.eu Mechanical milling or grinding is a common top-down technique where high-energy impacts are used to break down larger particles into smaller ones. youtube.com For example, eggshells, a natural source of this compound, have been milled and sonicated to produce porous nanoparticles with sizes ranging from approximately 10 to 60 nm. nih.gov While effective in producing nanoparticles, top-down methods can sometimes introduce impurities from the milling equipment and may result in a broad particle size distribution. slideshare.net

Bottom-Up Approaches: In contrast, bottom-up methods build nanoparticles from the atomic or molecular level. slideshare.neteuropa.eu The precipitation and emulsion techniques discussed earlier are prime examples of bottom-up synthesis. mdpi.com These methods involve the controlled nucleation and growth of particles from a solution or a confined reaction environment. youtube.com Bottom-up approaches generally offer better control over particle size, shape, and crystallinity. tcd.ie Other bottom-up methods include sol-gel synthesis and techniques utilizing surfactants or polymers to direct the growth of the nanoparticles. aip.org

The ability to control the size, shape, and polymorphic form of this compound nanoparticles is crucial for tailoring their properties for specific applications. This control is typically achieved by manipulating the synthesis conditions.

Reactant Concentration and Ratio: The initial supersaturation of the solution, determined by the concentration of calcium and carbonate ions, significantly impacts the nucleation and growth of nanoparticles. rsc.org Varying the reactant concentrations can lead to changes in particle size. For example, in a chemical precipitation method using calcium chloride and sodium carbonate, decreasing the molar concentration of the reactants from 1M to 0.5M resulted in a decrease in the average particle size from 59.98 nm to 53.94 nm. researchgate.net

Temperature: Temperature influences the solubility of reactants and the kinetics of crystal growth, thereby affecting the final polymorph and morphology. researchgate.netacs.org For instance, in the reaction of CaCl₂ and (NH₄)₂CO₃, vaterite is preferentially formed at 30-40 °C, while aragonite whiskers are formed at 80 °C. researchgate.net

pH: The pH of the reaction medium affects the speciation of carbonate ions (CO₃²⁻, HCO₃⁻) and can direct the formation of different polymorphs. scielo.org.zatomocon.eu

Additives: The use of organic or inorganic additives is a powerful tool for controlling the characteristics of CaCO₃ nanoparticles. Surfactants, polymers, and other molecules can adsorb onto the surface of growing crystals, inhibiting growth on certain crystal faces and promoting it on others, thus controlling the shape. mdpi.comresearchgate.net For example, the addition of sodium dodecyl benzene (B151609) sulfonate (SDBS) can lead to the formation of spherical vaterite particles with a size of 2-3 µm, whereas in its absence, cubic calcite is formed. mdpi.com Similarly, the presence of silicate (B1173343) can lead to the formation of amorphous nanospheres in the size range of 30 to 50 nm. nih.gov

Table 3: Influence of Additives on this compound Nanoparticle Characteristics

Additive Synthesis Method Effect on Polymorph Effect on Size/Morphology Reference
Sodium Dodecyl Benzene Sulfonate (SDBS) Precipitation Calcite to Vaterite Spherical, 2-3 µm mdpi.com
Sodium Silicate Precipitation Amorphous Nanospheres, 30-50 nm nih.gov
Ethylene (B1197577) Glycol Precipitation Vaterite Submicron particles rsc.org
Dextran Semicontinuous Carbonation Calcite Irregular aggregates, high surface area irb.hr

Surface Functionalization and Hybrid this compound Composites

The utility of this compound in advanced materials is significantly enhanced through surface functionalization and its incorporation into composite structures. These modifications are crucial for improving compatibility between the inorganic filler and organic polymer matrices, and for creating hybrid materials with novel properties.

Organic and Inorganic Surface Modification Strategies for this compound

Surface modification of this compound (CaCO3) is a key strategy to improve its dispersion in various media, enhance interfacial adhesion with host materials, and introduce new functionalities. rsc.orgrsc.org These strategies can be broadly categorized into organic and inorganic modifications. rsc.org The goal is often to alter the surface from hydrophilic to hydrophobic, improving compatibility with non-polar polymers. isciencegroup.com

Organic Modification

Organic modification typically involves the adsorption or chemical grafting of organic molecules onto the CaCO3 surface. Common organic modifiers include fatty acids, surfactants, and coupling agents. isciencegroup.compku.edu.cn These molecules usually have a polar head group that interacts with the CaCO3 surface and a non-polar tail that extends outwards, rendering the particle surface hydrophobic. pku.edu.cn

For instance, stearic acid, oleic acid, palmitic acid, and lauric acid are frequently used. isciencegroup.compku.edu.cn In one study, modifying CaCO3 nanoparticles with modifiers like sodium stearate, octadecyl dihydrogen phosphate (B84403) (ODP), and oleic acid via an in situ carbonation route was shown to be highly effective. pku.edu.cn The modification using ODP at a 2% dosage resulted in an activation ratio of 99.9% and a water contact angle of 122.25°, indicating a successful transition to a hydrophobic surface. pku.edu.cn Similarly, the use of lauric acid as a surface modifier has been shown to increase the contact angle between CaCO3 nanoparticles and water to 140°. isciencegroup.com

Amino acids have also been employed to act as coupling agents, particularly for improving adhesion in polymer composites. Research on polyamide 12 composites utilized modifiers such as 6-amino hexanoic acid, ε-caprolactam, L-arginine, and glutamic acid. mdpi.com The carboxylic acid group of the amino acid can react with the hydroxyl groups on the calcite surface, leaving free amino groups to form hydrogen bonds with the polymer matrix. mdpi.com This enhanced interaction can significantly improve the mechanical properties of the final composite, with studies showing that an optimized amount of 6-amino hexanoic acid can help regain up to 60% of the ductility lost when using untreated filler. mdpi.com

Table 1: Effects of Organic Surface Modifiers on this compound Properties

ModifierDosageKey FindingReference
Octadecyl Dihydrogen Phosphate (ODP)2% (w/w of CaCO3)Achieved a 99.9% active ratio and a water contact angle of 122.25°. pku.edu.cn
Lauric AcidNot specifiedIncreased the water contact angle to 140°, indicating a shift to a hydrophobic-oleophilic nature. isciencegroup.com
6-Amino Hexanoic Acid~1.0-1.5 wt% on CaCO3Regained up to 60% of the loss of ductility in Polyamide 12 composites compared to those with untreated CaCO3. mdpi.com
Sodium Stearate2% (w/w of CaCO3)Successfully prepared hydrophobic CaCO3 nanoparticles via an in-situ process. pku.edu.cn

Inorganic Modification

Inorganic surface modification involves coating the CaCO3 particles with a thin layer of an inorganic substance. isciencegroup.com This strategy is often employed to enhance properties such as acid resistance, which is a notable limitation of untreated this compound. isciencegroup.com Common inorganic modifiers include silicates and aluminates. isciencegroup.com By forming a dense coating on the nanoparticle surface, these inorganic compounds can protect the CaCO3 from acidic environments and prevent undesirable interactions. isciencegroup.com For example, the addition of an aluminate coupling agent to a nano-CaCO3 slurry has been shown to improve its specific surface area and dispersion. isciencegroup.com

Development of this compound-Based Polymer Composites and Hybrid Materials

The functionalization of this compound paves the way for its use as a filler in polymer composites and as a primary component in advanced hybrid materials. bohrium.com These materials leverage the properties of CaCO3 to enhance the mechanical, thermal, or optical characteristics of the final product. rsc.orgresearchgate.net

Polymer Composites

This compound is widely used as a particulate filler in thermoplastics like polypropylene (B1209903) and polyamide to improve properties such as stiffness, toughness, and impact strength. mdpi.comcetjournal.it The performance of these composites is highly dependent on the dispersion of the filler and the interfacial adhesion between the CaCO3 particles and the polymer matrix. cetjournal.it

A study involving an ethylene propylene (B89431) copolymer demonstrated that incorporating 5 wt.% of aragonite, a polymorph of CaCO3, resulted in a composite with an improved balance of toughness and stiffness. cetjournal.itresearchgate.net The CaCO3 particles acted as a heterogeneous nucleating agent within the polymer matrix. cetjournal.itresearchgate.net In another example, surface-modified CaCO3 was used as a functional filler in polyamide 12 (PA12). mdpi.com The introduction of approximately 40 m² of filler per 100 g of PA12 increased the tensile modulus by about 30%. mdpi.com The use of specific amino acid modifiers was crucial for improving the ductility and toughness, which typically decrease with the addition of mineral fillers. mdpi.com

Hybrid Materials

This compound-based hybrid materials involve a more intricate integration of CaCO3 with another phase, often an organic polymer, at the molecular or nanoscale level. researchgate.net These materials are frequently inspired by biomineralization processes, such as the formation of nacre (mother of pearl), which consists of layered aragonite crystals and organic macromolecules. cmu.edu

Researchers have fabricated novel hybrid materials for various applications. For instance, hybrid materials of precipitated this compound (PCC) and carboxymethyl chitosan (B1678972) (CMC) have been developed for use in papermaking. mdpi.com In this process, CaCO3 is precipitated in a solution containing CMC, leading to a hybrid filler. mdpi.com Paper sheets made with a 25% loading of this PCC-CMC hybrid material showed improved breaking length, brightness, and opacity compared to sheets with unmodified PCC. mdpi.com

Another example is the fabrication of alginate/calcium carbonate hybrid microparticles via a coprecipitation method. nih.govkarger.com These spherical microparticles, containing approximately 54 wt% inorganic CaCO3, demonstrate good colloidal stability in aqueous solutions due to the incorporation of negatively charged alginate chains on the surface. nih.govkarger.com Such hybrid systems have potential applications in controlled delivery systems. nih.gov Synthetic approaches mimicking biomineralization, using polymers like poly(acrylic acid) in combination with chitin (B13524) or chitosan matrices, have also been used to create self-organized, layered CaCO3 thin-film composites. cmu.edu

Table 2: Examples of this compound-Based Composites and Hybrid Materials

Material TypeComponentsKey Research FindingReference
Polymer CompositeEthylene Propylene Copolymer / Aragonite (CaCO3)Addition of 5 wt.% aragonite imparted an improved balance of toughness and stiffness to the polymer. cetjournal.itresearchgate.net
Polymer CompositePolyamide 12 / Surface-Modified CaCO3Increased tensile modulus by approx. 30% with optimized filler content. mdpi.com
Hybrid MaterialPrecipitated this compound (PCC) / Carboxymethyl Chitosan (CMC)Improved breaking length, brightness, and opacity in paper sheets compared to unmodified PCC. mdpi.com
Hybrid MaterialThis compound / AlginateFabricated stable hybrid microparticles with high ( ~54 wt%) inorganic content for delivery applications. nih.gov
Hybrid MaterialThis compound / Poly(acrylic acid) / Chitin MatrixSuccessfully created layered thin-film composites mimicking the "brick and mortar" structure of nacre. cmu.edu

Advanced Applications and Engineering Perspectives of Calcium Carbonate

Calcium Carbonate in Carbon Capture and Sequestration (CCS) Technologies

This compound (CaCO₃) is central to several innovative technologies aimed at mitigating anthropogenic carbon dioxide (CO₂) emissions. These approaches leverage the fundamental chemistry of CaCO₃ to capture, utilize, and permanently store CO₂, offering pathways to decarbonize industrial processes and power generation.

Mineral carbonation is a carbon capture and storage (CCS) technique that mimics the natural weathering of rocks to convert gaseous CO₂ into stable solid carbonate minerals. ipcc.ch This process offers long-term, leakage-risk-free storage of carbon. The transformation of CO₂ into precipitated mineral carbonates like this compound is considered a promising option for CCS because the captured CO₂ can be stored permanently. frontiersin.org Furthermore, this process allows for the recycling of industrial wastes, such as steelmaking slags and cement wastes, converting them into value-added carbonate materials. frontiersin.org

The primary reaction involves reacting CO₂ with materials rich in calcium and magnesium oxides. The products are thermodynamically stable, representing the lowest energy state for carbon, thus ensuring permanent storage. ipcc.chfrontiersin.org To fix one tonne of CO₂, approximately 1.6 to 3.7 tonnes of rock are required. ipcc.ch

There are two main routes for ex-situ mineral carbonation:

Direct Mineral Carbonation : This is the simplest method where a calcium-rich feedstock reacts directly with CO₂ in a single step, which can be conducted through a gas-solid or aqueous route. frontiersin.org While simple and not requiring additional chemicals, the direct gas-solid route often suffers from slow reaction kinetics. frontiersin.org The direct aqueous route enhances reaction conversion by operating at elevated temperatures and pressures. frontiersin.org

Indirect Mineral Carbonation : This multi-step process typically involves first extracting the reactive components (like calcium) from the mineral feedstock, followed by a separate precipitation step where the extracted calcium reacts with CO₂ to form this compound. frontiersin.org

A variety of industrial by-products and wastes have been investigated as feedstocks for mineral carbonation, offering a dual benefit of waste valorization and carbon sequestration. frontiersin.org

Feedstock SourcePrimary Calcium-Bearing CompoundPotential Benefit
Steelmaking SlagsCalcium Silicates (e.g., Wollastonite)High calcium content, readily available industrial waste. frontiersin.org
Cement and Lime Kiln DustsCalcium Oxide (CaO)Recycles waste within the cement industry, high reactivity. frontiersin.org
Coal Fly AshCalcium Oxide (CaO), Calcium SilicatesAbundant waste from coal-fired power plants. frontiersin.org
Natural Silicate (B1173343) MineralsWollastonite (CaSiO₃), Olivine ((Mg,Fe)₂SiO₄)Large global reserves, but requires energy-intensive mining and pretreatment. ipcc.ch

Calcium Looping (CaL), also known as the regenerative calcium cycle, is a second-generation, post-combustion CO₂ capture technology. wikipedia.org It utilizes the reversible chemical reaction between calcium oxide (CaO) and carbon dioxide (CO₂) to form this compound (CaCO₃). wikipedia.orggccassociation.org This process is particularly well-suited for retrofitting existing power and industrial plants, such as cement manufacturing facilities. wikipedia.orgeuropa.eu

The CaL process operates through two main stages within interconnected fluidized bed reactors:

Carbonation : Flue gas containing CO₂ is introduced into a "carbonator" reactor. Here, it comes into contact with CaO (the sorbent) at temperatures around 650°C. The CaO captures the CO₂, forming CaCO₃ in an exothermic reaction. wikipedia.orggccassociation.orgacs.org This results in a flue gas stream with a low CO₂ concentration that can be safely released. acs.org

Calcination : The newly formed CaCO₃ is then transported to a second reactor, the "calciner." In this vessel, the CaCO₃ is heated to temperatures between 850°C and 950°C. wikipedia.orggccassociation.org This high temperature causes the thermal decomposition of CaCO₃, releasing a concentrated stream of nearly pure CO₂ for capture and subsequent storage or utilization. The process also regenerates the CaO sorbent, which is then cycled back to the carbonator to capture more CO₂. wikipedia.orggccassociation.org

A key advantage of integrating CaL technology into cement plants is that the CaO-rich purge from the system can be used as a raw material for clinker production, reducing the need for fresh limestone. europa.euacs.org Compared to other capture technologies like amine scrubbing, CaL demonstrates a smaller efficiency penalty and is less toxic. wikipedia.org Studies on full-scale applications have shown a net efficiency loss in the range of 6-7 percentage points with competitive CO₂ avoidance costs. europa.eu

Microbially Induced this compound Precipitation (MICP) is an emerging biogeochemical process that harnesses the metabolic activities of microorganisms to precipitate this compound. researchgate.nettandfonline.com This nature-inspired technology has significant potential for carbon sequestration and the creation of "biocement" for various geotechnical and construction applications. researchgate.net

The fundamental principle of MICP is that microbes create an alkaline environment that facilitates the precipitation of CaCO₃ in the presence of a suitable calcium source. nih.gov Several metabolic pathways can induce this process:

Ureolysis : This is the most studied pathway, utilizing urease-producing bacteria like Sporosarcina pasteurii. nih.gov The enzyme urease catalyzes the hydrolysis of urea (B33335), which produces ammonia (B1221849) and carbonate. The resulting increase in pH and carbonate concentration drives the precipitation of CaCO₃ when calcium ions are available. nih.gov

Denitrification : Certain bacteria can use nitrate (B79036) as an electron acceptor in anoxic conditions, producing alkalinity. This process can lead to a local increase in pH, promoting the precipitation of this compound.

Carbonic Anhydrase Activity : Some microorganisms produce the enzyme carbonic anhydrase, which catalyzes the hydration of CO₂ to carbonic acid and subsequently bicarbonate and carbonate ions. nih.govmdpi.com This accelerates the conversion of captured CO₂ into stable CaCO₃. nih.gov

In the context of CO₂ storage, MICP can be used to form biocement, which can seal fractures in rock formations to prevent leakage from geological carbon storage sites. researchgate.net The process involves injecting specific bacteria and nutrient solutions into the subsurface, where they precipitate CaCO₃ in the pore spaces, enhancing the strength and reducing the permeability of the material. researchgate.nettandfonline.com This technique is being explored for soil stabilization, dust control, and even the creation of self-healing concrete. researchgate.nettandfonline.com

This compound in Environmental Remediation and Treatment Systems

This compound is an effective, low-cost, and environmentally benign material for various environmental remediation applications. Its chemical properties make it suitable for removing a wide range of contaminants from soil and water through adsorption and precipitation mechanisms.

This compound serves as a versatile adsorbent for various environmental pollutants due to its porous structure and surface chemistry. nih.gov It can be used to remove both organic and inorganic contaminants from aqueous solutions.

Research has shown that CaCO₃ can effectively adsorb organic matter, such as humic substances, which are precursors to disinfection byproducts in water treatment. mdpi.com The efficiency of removal is influenced by factors like the initial concentration of the organic matter and the physical properties of the this compound particles. mdpi.com Specially designed this compound adsorbents with controlled pore structures and surface modifications can exhibit high capacity and selectivity for targeted contaminants in both water and air. nih.gov

In soil remediation, the addition of this compound can significantly increase the adsorption of potential toxic elements. curresweb.com By raising the soil's pH, CaCO₃ can increase the number of negatively charged binding sites on soil particles, enhancing the retention of positively charged heavy metal ions and reducing their mobility and bioavailability. alpapowder.com

This compound is widely used in water treatment to purify water and sequester heavy metals. zohdytrading.comoulu.fi Its application is crucial for treating industrial wastewater and ensuring the safety of drinking water. oulu.figlobestonehills.com

The primary mechanisms for heavy metal removal by this compound are:

Precipitation : this compound can react with heavy metal ions in the water to form insoluble metal carbonates or hydroxides, which then precipitate out of the solution. alpapowder.comnih.gov This is a common and cost-effective method for removing metals. oulu.fi

Ion Exchange : Calcium ions on the surface of CaCO₃ can be exchanged for heavy metal ions present in the water. globestonehills.comnih.gov This process effectively transfers the dissolved metal contaminants into a solid, stable form.

Coprecipitation : Heavy metal ions can be incorporated into the crystal structure of this compound as it precipitates. This process has been shown to be highly effective, with studies demonstrating over 99% uptake of cadmium and zinc from water. nih.gov

Research has demonstrated the high efficiency of this compound in removing various heavy metals. For instance, vaterite, a polymorph of CaCO₃ prepared from waste oyster shells, has shown excellent removal performance for several toxic metals. nih.gov

Heavy Metal IonRemoval Efficiency (%)
Lead (Pb²⁺)99.9% nih.gov
Chromium (Cr³⁺)99.5% nih.gov
Iron (Fe³⁺)99.3% nih.gov
Copper (Cu²⁺)57.1% nih.gov
Cadmium (Cd²⁺)>99% (via coprecipitation) nih.gov
Zinc (Zn²⁺)>99% (via coprecipitation) nih.gov

Beyond heavy metals, this compound is also effective in neutralizing acidic waters and can aid in the removal of other contaminants like sulfates and fluorides through precipitation reactions. oulu.figlobestonehills.com

Waste Treatment and Resource Recovery (e.g., from Industrial Slags)

The sustainable management of industrial byproducts is a critical aspect of modern manufacturing, with a growing emphasis on circular economy principles. In this context, industrial slags, particularly those from steelmaking, are being recognized as a valuable secondary resource rather than mere waste. A significant area of research focuses on the recovery of high-value compounds from these slags, with this compound (CaCO₃) being a prime target. The recovered this compound is then repurposed for various environmental applications, most notably in the treatment of acid mine drainage (AMD).

A prevalent technique for reclaiming this compound from steelmaking slag is a pH-swing process. This method involves the selective leaching of calcium from the slag using an acid, followed by the precipitation of this compound through the introduction of carbon dioxide. csir.co.zanih.gov The efficiency of this process is contingent on several operational parameters. For instance, studies have shown that increasing the molar ratio of hydrochloric acid to calcium significantly improves the extraction of calcium from the slag. csir.co.zanih.gov Similarly, the flow rate of carbon dioxide has a direct positive correlation with the rate of the carbonation reaction. csir.co.zanih.gov

The precipitated this compound (PCC) produced through this recovery process is of high purity and demonstrates excellent neutralization capacity, making it highly effective for the pre-treatment of AMD originating from coal mines. csir.co.zanih.gov This creates a synergistic relationship where an industrial waste product is transformed into a valuable asset for environmental remediation. The core of this innovative process can be broken down into three fundamental steps:

Leaching: Extraction of calcium from the solid waste material using a mineral acid.

Neutralization: Adjusting the pH of the calcium-rich leachate.

Carbonation: Introducing carbon dioxide to the solution to precipitate high-quality this compound. csir.co.za

This approach not only provides a method for waste valorization but also contributes to the mitigation of the environmental footprint associated with industrial operations.

Table 1: Key Parameters in this compound Recovery from Steelmaking Slag
ParameterInfluence on the Recovery ProcessReference
Acid (HCl) to Calcium Molar RatioA higher ratio leads to enhanced extraction of calcium. csir.co.zanih.gov
pH LevelA critical determinant for the successful precipitation of CaCO₃. csir.co.zanih.gov
Carbon Dioxide (CO₂) Flow RateAn increased flow rate can accelerate the carbonation reaction. csir.co.zanih.gov

This compound in Construction Materials and Geotechnical Engineering

This compound is an indispensable material in the construction sector, where it is employed in diverse forms and scales to augment the performance of building materials. Its utility spans from being a core constituent of cement and mortar to an essential element in advanced soil stabilization methodologies.

Within cement and mortar formulations, this compound, typically introduced in the form of limestone powder, functions as more than just an inert filler. It actively engages in the cement hydration process, thereby influencing the ultimate characteristics of the hardened material. nih.govyoutube.comelsevierpure.com The principal contributions of this compound in these cementitious systems are:

Filler Effect: The fine particles of this compound occupy the interstitial spaces between cement grains, resulting in a denser and more compact microstructure. nih.gov

Nucleation Effect: this compound particles serve as nucleation sites, promoting the precipitation of cement hydration products and thereby accelerating the hydration process. nih.govmatec-conferences.org

Chemical Reactivity: this compound can react with the aluminate phases present in cement to form carboaluminates. These reaction products can enhance strength development and modify the mineralogical composition of the hydrated cement paste. nih.govelsevierpure.com

The inclusion of this compound can improve the workability of fresh concrete and mortar, enhance the flow characteristics of fine powders, and ensure a more homogenous mixture. bm.com.sa It has also been shown to increase the compressive strength and decrease the permeability of the final product, leading to enhanced durability. youtube.combm.com.sa The particle size of the this compound is a determining factor in its efficacy, with finer particles generally exerting a more significant influence on hydration kinetics and mechanical properties. nih.gov

The addition of this compound has a profound effect on the durability and microstructure of concrete. By refining the pore structure and minimizing porosity, this compound enhances the resistance of concrete to the ingress of water and other deleterious substances, thereby improving its long-term durability. noahchemicals.com

Empirical evidence suggests that the incorporation of this compound can lead to reduced water absorption in hardened concrete and a significantly less porous microstructure. matec-conferences.org The filler effect of this compound is a primary contributor to this, creating a denser matrix that is inherently more durable. matec-conferences.org Moreover, the acceleration of the hydration process, facilitated by the nucleation effect, promotes a more rapid development of the concrete's microstructure, which is beneficial for early-age strength gain. nih.govmatec-conferences.org

The application of nano-sized this compound particles has been investigated as a means to further augment the durability of concrete. Research indicates that the addition of even a small percentage of nano-calcium carbonate can markedly improve the impermeability and carbonation resistance of concrete. inderscienceonline.com For example, a concrete mix containing 2% nano-calcium carbonate has been shown to maintain an impermeability of over 90% and exhibit a maximum carbonation depth of just 2.35 mm after a one-month period. inderscienceonline.com

Table 2: Impact of this compound on Concrete Properties
PropertyEffect of this compound AdditionUnderlying Mechanism
WorkabilityImprovedActs as a filler, enhancing particle packing and flow. bm.com.sa
Compressive StrengthIncreasedA combination of the filler effect, nucleation effect, and the formation of carboaluminates. youtube.combm.com.sa
PermeabilityDecreasedThe filler effect leads to a denser and less permeable microstructure. youtube.combm.com.sanoahchemicals.com
DurabilityEnhancedAchieved through reduced porosity and lower water absorption. matec-conferences.org
Carbonation ResistanceImprovedThe denser matrix impedes the ingress of CO₂, slowing the carbonation process. inderscienceonline.com

Microbially Induced Carbonate Precipitation (MICP) represents a cutting-edge geotechnical engineering technique that harnesses the metabolic processes of microorganisms to precipitate this compound within the soil matrix. This innovative process, also known as biocementation, significantly improves the strength and stiffness of the soil while reducing its permeability. tandfonline.commurdoch.edu.au

The most widely adopted MICP method utilizes ureolytic bacteria, such as Sporosarcina pasteurii, which possess the ability to hydrolyze urea, leading to the production of carbonate ions. tandfonline.comnju.edu.cn When a calcium source, commonly calcium chloride, is introduced, these carbonate ions react to form this compound precipitates. These precipitates act as a natural cement, binding the soil particles together. murdoch.edu.au

The success of MICP is dependent on a range of factors, including the specific strain and concentration of bacteria, the concentration of the cementation solution, ambient temperature, and the pH of the environment. It has been observed that MICP is more effective in soils with a higher initial density. While elevated temperatures can accelerate the production of this compound, optimal strength development is often achieved at room temperature. murdoch.edu.au Extreme pH conditions, whether acidic or highly alkaline, have been found to be unfavorable for the strength development process. murdoch.edu.au

MICP is emerging as a more environmentally sustainable alternative to conventional soil stabilization methods and has potential applications in diverse areas such as coastal erosion prevention, stabilization of desert sands against wind erosion, and enhancing the mechanical properties of soft soils. murdoch.edu.aumdpi.comresearchgate.net

Table 3: Factors Influencing the Efficacy of MICP
FactorInfluence on the MICP Process
Bacterial Species and ConcentrationHigher concentrations of urease-producing bacteria can result in greater CaCO₃ precipitation. tandfonline.com
Cementation Solution ConcentrationThe availability of both urea and a calcium source is fundamental to the precipitation reaction. murdoch.edu.au
TemperatureInfluences the metabolic rate of the bacteria and the kinetics of CaCO₃ production. murdoch.edu.aumdpi.com
pH LevelAn optimal pH range is essential for both bacterial activity and the precipitation of carbonate. murdoch.edu.au
Soil Type and DensityThe initial density and particle size distribution of the soil can significantly impact the effectiveness of biocementation. murdoch.edu.au

This compound in Cultural Heritage Preservation

The preservation of cultural heritage, especially stone artworks and historic buildings, is a complex endeavor due to the continuous threat of deterioration from environmental factors. This compound-based treatments are at the forefront of conservation science, offering a compatible and effective means to consolidate and protect weathered stone.

Bacterial this compound Mineralization, a process analogous to MICP, is being actively developed as an eco-friendly method for the conservation of calcareous stones. nih.govresearchgate.net The primary goal of this technique is to create a coherent and protective layer of this compound on the surface of the deteriorated stone. This layer serves as a barrier against the ingress of water and chemical pollutants while also consolidating the weakened internal structure of the stone. researchgate.net A significant advantage of this approach is that the mineral product formed is chemically analogous to the original stone substrate, ensuring a high degree of compatibility. nih.govresearchgate.netusmarble.com

Conservation strategies employing this principle can be broadly classified into three categories:

Allochthonous Approach: The application of non-native live microbial cells that are known to promote biomineralization. nih.gov

Autochthonous Approach: The stimulation of native microbial communities already present on the stone to induce biomineralization. nih.gov

Cell-Free Approach: The use of fractionated cellular components, rather than whole cells, to trigger the biomineralization process. nih.gov

These innovative treatments emulate the natural processes of rock formation and provide a sustainable alternative to conventional conservation methods, which often rely on synthetic polymers that can present long-term compatibility challenges. nih.govresearchgate.net An alternative, yet related, conservation technique involves the application of lime water (a solution of calcium hydroxide) to the stone. The calcium hydroxide (B78521) subsequently reacts with atmospheric carbon dioxide to form this compound, thereby strengthening the stone. google.com

Mechanisms of this compound Coating Formation and Consolidation

The formation of this compound (CaCO₃) coatings is a process rooted in crystallization and precipitation, which can be manipulated through various chemical and physical methods. The fundamental mechanism involves the reaction of calcium ions (Ca²⁺) with carbonate ions (CO₃²⁻) in a solution to form a solid precipitate. The characteristics of the resulting coating are heavily influenced by factors such as reactant concentration, temperature, pH, and the presence of additives. rsc.orgmdpi.com

The crystallization process typically begins with the formation of unstable, amorphous this compound (ACC), which then transforms into more stable crystalline polymorphs like vaterite, aragonite, and finally, the most stable form, calcite. mdpi.com The specific polymorph that forms can be controlled by adjusting reaction conditions. For instance, temperature plays a significant role; one study found that rhombohedral calcite particles formed between 30–50°C, while branch-like aragonite was observed at temperatures of 80°C and 90°C. rsc.org

Coating application methods can be broadly categorized as wet or dry. Wet coating involves mixing this compound particles with a liquid coating material, such as a polymer or surfactant, followed by a drying process. farayandpowder.com Dry coating applies the coating material in powder form, using mechanical agitation for uniform coverage. farayandpowder.com Surface modification is often employed to improve the properties of the coating, enhancing dispersion and compatibility with substrate materials. epic-powder.com For example, organic modifiers like fatty acids or polymers can be used to create a core-shell structure on the this compound particles. farayandpowder.comepic-powder.com

Consolidation of the coating refers to the process by which the precipitated particles form a dense, stable, and coherent layer. This is achieved through the continued growth and interlocking of crystals. In industrial applications, polymers such as polyacrylamides (PAM) are investigated for their ability to consolidate this compound. mdpi.com These polymers can bridge between CaCO₃ particles, increasing the mechanical strength and elastic properties of the consolidated material. mdpi.comimperial.ac.uk The effectiveness of consolidation is dependent on the polymer's molecular weight, charge density, and the dosage used. mdpi.com The process is also influenced by environmental factors like salinity and temperature, which can affect polymer chain conformation and its interaction with the this compound particles. imperial.ac.uk

Bioconservation Strategies for Calcareous Materials

Bioconservation has emerged as an innovative and environmentally friendly strategy for the protection and consolidation of calcareous stone, such as that used in historical monuments and artworks. nih.govfrontiersin.org This approach utilizes the natural metabolic processes of certain bacteria to induce the precipitation of this compound, a process known as bacterial this compound mineralization (BCCM). nih.govresearchgate.net The key advantage of this method is that it produces a mineral product that is chemically similar to the original stone substrate, mimicking the natural processes of rock formation and ensuring high compatibility. frontiersin.orgresearchgate.net

The mechanism relies on carbonatogenic bacteria, which can create an alkaline microenvironment through their metabolic activities, such as the degradation of urea or uric acid. researchgate.net This activity increases the local pH, shifting the carbonate-bicarbonate equilibrium to favor the formation of carbonate ions (CO₃²⁻). researchgate.net In the presence of calcium ions (Ca²⁺), this leads to the precipitation of this compound (Ca²⁺ + CO₃²⁻ ↔ CaCO₃). researchgate.net The bacterial cell walls themselves can act as nucleation sites, attracting calcium ions and providing a template for crystal growth. researchgate.net

One of the pioneering strategies in this field is the "Calcite Bioconcept" technology, which involves spraying selected bio-calcifying bacterial cultures onto the stone surface, followed by the application of a nutrient medium to stimulate CaCO₃ precipitation, forming a protective layer known as "biocalcin". nih.gov Other methods involve using lyophilized (freeze-dried) bacterial components, which retain their activity and can be applied with a solution containing calcium ions to form the protective coating. nih.govfrontiersin.org

Research has shown that the type of substrate material plays a crucial role in the outcome of the bioconservation treatment. ugr.es On calcitic substrates like marble and limestone, bacteria tend to form highly oriented calcite crystals that grow coherently with the underlying stone, providing a chemically and mechanically stable layer. ugr.es In contrast, on silicate substrates such as quartz sandstone, the bacteria are more likely to produce scattered, spheroidal vaterite, a less stable polymorph of this compound. ugr.es This demonstrates that the substrate's mineralogy is a key factor in selecting the appropriate bioconservation strategy to ensure the formation of a durable and effective protective layer. ugr.es

Industrial Applications of this compound (excluding human consumption and medical)

Filler Materials in Polymers, Paper, and Paints

This compound is one of the most widely used mineral fillers in various manufacturing industries due to its abundance, low cost, and functional properties. accm.com.egdatsonbm.com

In Polymers: In the polymer industry, CaCO₃ is a key additive used to reduce costs and enhance material properties. jyotimineral.comeupegypt.com It serves as an economical filler, allowing manufacturers to decrease the amount of more expensive polymer resin in a product without significantly compromising quality. jyotimineral.com The addition of this compound improves several mechanical properties, including rigidity, stiffness, tensile strength, and impact resistance. datsonbm.comjyotimineral.com This makes plastic products more durable and suitable for demanding applications in the automotive and construction sectors. jyotimineral.com Furthermore, CaCO₃ enhances thermal stability, allowing plastics to withstand higher processing temperatures, and improves thermal conductivity for faster production cycles. datsonbm.comjyotimineral.com Its fine particle size contributes to a smoother, more uniform surface finish, which is important for consumer goods and packaging. jyotimineral.comeuroplas.com.vn

Property Enhanced by CaCO₃ FillerBenefit in Polymer Applications
Rigidity & Stiffness Improved structural integrity and durability. datsonbm.com
Impact Resistance Enhanced toughness for demanding applications. jyotimineral.com
Thermal Stability Ability to withstand higher processing temperatures. jyotimineral.com
Cost Reduction Replaces more expensive polymer resins. eupegypt.com
Surface Finish Creates a smoother and more uniform appearance. jyotimineral.com

In Paints and Coatings: In the paint and coatings industry, this compound functions as a primary extender and functional filler. globestonehills.combm.com.sa Its main role is to increase the volume of the paint and reduce costs by replacing a portion of more expensive components, particularly primary pigments like titanium dioxide (TiO₂). bm.com.sacalcica.com Despite being a filler, it contributes positively to the paint's properties. It helps to improve opacity and brightness, ensuring good surface coverage. bm.com.saomegafineproducts.co.za The addition of CaCO₃ also enhances performance characteristics such as scrub resistance, adhesion, and durability. bm.com.saomegafineproducts.co.za It modifies the paint's rheological properties, increasing viscosity to prevent sagging and settling of pigments. globestonehills.comepic-powder.com Because it is non-toxic and environmentally safe, it is a suitable material for use in green building products. bm.com.sa

Agricultural Soil Amendments and pH Regulation

This compound, commonly referred to as agricultural lime (ag lime), is a cornerstone of soil management and is widely applied to improve soil health and productivity. datsonbm.comcropnutrition.com Its primary function is to neutralize soil acidity and regulate pH levels. datsonbm.commewarmicrons.com

Soil acidity, characterized by a low pH, can be detrimental to many crops as it increases the solubility of toxic elements like aluminum and manganese and reduces the availability of essential nutrients. datsonbm.comcropnutrition.com When this compound is applied to acidic soil, it reacts with excess hydrogen ions (H⁺), raising the soil's pH to a more neutral level that is optimal for the growth of most crops. mewarmicrons.commineravi.com This chemical reaction not only mitigates metal toxicity but also improves the availability of crucial nutrients such as phosphorus and enhances nitrogen fixation in legumes. cropnutrition.com

Beyond pH regulation, this compound provides several other benefits to the soil:

Improved Soil Structure: The calcium ions (Ca²⁺) help bind soil particles together in a process called flocculation. fedcoseeds.comomya.com This improves soil structure, porosity, water infiltration, and aeration, while reducing compaction. mineravi.comomya.com

Enhanced Microbial Activity: By creating a more favorable pH environment, this compound stimulates the activity of beneficial soil microorganisms. mewarmicrons.comomya.com These microbes are essential for decomposing organic matter and cycling nutrients in the soil. datsonbm.com

The amount of this compound needed depends on the initial soil pH, soil type (e.g., sandy vs. clay), and the specific crop being grown, with typical application rates measured in tons per acre for large-scale farming. cropnutrition.comgardenchains.com

Benefit of Agricultural LimeEffect on Soil and Plant Growth
pH Neutralization Reduces acidity, making nutrients more available to plants. cropnutrition.commewarmicrons.com
Toxicity Reduction Decreases the solubility of toxic elements like aluminum. datsonbm.comcropnutrition.com
Nutrient Supply Provides essential calcium for strong plant cell walls. datsonbm.comsudarshangroup.com
Improved Structure Enhances soil aeration, water drainage, and root growth. mineravi.comomya.com
Microbial Support Fosters a healthy environment for beneficial soil organisms. mewarmicrons.com

Catalytic Applications and Support Materials

While primarily known as a filler and amendment, this compound also possesses properties that make it useful in the field of catalysis, both as a catalyst itself and, more commonly, as a support material for catalytically active metals. frontiersin.org

Its porous structure and high surface area make it a suitable substrate for anchoring active catalytic components, allowing for better dispersion and more efficient interaction with reactants. frontiersin.org The inert and versatile nature of the CaCO₃ support allows for fine-tuning of the catalyst's surface properties. frontiersin.org

A well-known application is in the Lindlar catalyst , which consists of palladium deposited on this compound (Pd/CaCO₃) and subsequently poisoned with lead acetate and quinoline. frontiersin.org This heterogeneous catalyst is widely used in organic synthesis for the selective hydrogenation of alkynes to cis-alkenes. frontiersin.org The this compound support provides the necessary surface for the palladium, while the "poisoning" agents deactivate the catalyst just enough to prevent the further reduction of the alkene to an alkane.

This compound is also utilized as a support for other precious metal catalysts, such as platinum (Pt/CaCO₃), for various hydrogenation, oxidation, and isomerization reactions. In addition to its role as a support, this compound has been investigated as a catalyst in its own right, particularly in the production of biodiesel. frontiersin.orgresearchgate.net In this context, it can catalyze the transesterification of vegetable oils. frontiersin.org Often, naturally sourced this compound from materials like eggshells is calcined (heated to a high temperature) to produce calcium oxide (CaO), which serves as a highly effective heterogeneous catalyst for biodiesel synthesis. researchgate.net

The use of this compound as a catalyst support offers several advantages:

High Surface Area: Provides more sites for catalytic reactions.

Porous Structure: Allows efficient access of reactants to the active sites. frontiersin.org

Cost-Effectiveness: It is an abundant and inexpensive material.

Stability: Offers good stability for the supported metal catalyst.

Theoretical and Computational Approaches for Calcium Carbonate Research

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Molecular Dynamics)

Quantum chemical calculations, which are based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure and bonding in materials. Methods like Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD) are particularly powerful for studying calcium carbonate.

Investigation of Electronic Structure and Energetics of this compound Polymorphs

The existence of multiple crystalline forms (polymorphs) of this compound—primarily calcite, aragonite, and vaterite—is a key area of research. Quantum chemical calculations have been instrumental in elucidating their relative stabilities and electronic properties.

Density Functional Theory (DFT) calculations have been used to investigate the atomic and electronic structures of calcite and aragonite surfaces. aps.org These studies reveal that the stability of different crystal faces is determined by the arrangement and stoichiometry of calcium and carbonate ions at the surface. aps.org The analysis of electronic structures shows a crucial transfer of electrons from the 4s orbitals of calcium atoms to the 2p orbitals of oxygen atoms near the surface, which contributes to stabilization. aps.org Furthermore, surface states originating from the oxygen 2p orbitals in carbonate groups can appear, leading to a reduction in C-O bond strength near the surface. aps.org

DFT has also been employed to determine the electronic band gaps of the polymorphs. For instance, calculations have determined the indirect band gaps of calcite and aragonite to be approximately 7.10 eV and 6.79 eV, respectively. rutgers.edu Such calculations, combined with experimental techniques like electron-energy-loss spectroscopy (EELS), allow for a detailed exploration of bonding states. rutgers.edu The fine structures at the Ca M23 edge (related to the Ca 3p orbital) in EELS spectra, for example, show distinct differences between calcite and aragonite, which can be interpreted using the partial density of states (PDOS) calculated by DFT. rutgers.edu

The influence of hydration on the electronic properties has also been studied. DFT calculations on monohydrated (CaCO₃·H₂O) and hexahydrated (CaCO₃·6H₂O) forms show that the presence of water can alter the electronic band gap. acs.orgacs.org For monohydrocalcite, the main band gap increases by about 0.4 eV compared to anhydrous calcite, while for hexahydrocalcite, the band gap remains almost unchanged. acs.orgacs.org

Ab Initio Molecular Dynamics (AIMD) simulations, which combine DFT with molecular dynamics, allow for the study of dynamic processes. AIMD has been used to investigate hydrated amorphous this compound (ACC), providing realistic structural models that help interpret experimental data from X-ray and neutron scattering and X-ray absorption spectroscopy. pnnl.govresearchgate.net AIMD is also used to explore the initial stages of ion association in solution, a critical step in nucleation. aip.org Recent developments include machine learning models trained on AIMD data to simulate this compound formation from aqueous solution, capturing complex reactive pathways like the formation of ion pairs via bicarbonate intermediates. arxiv.org

Table 1: Calculated Electronic Properties of this compound Polymorphs
PolymorphCalculation MethodPropertyCalculated ValueReference
CalciteDFTIndirect Band Gap7.10 eV rutgers.edu
AragoniteDFTIndirect Band Gap6.79 eV rutgers.edu
AragoniteDFT (GGA)Indirect Band Gap1.68 eV researchgate.net
AragoniteDFT (LDA)Indirect Band Gap2.31 eV researchgate.net
Monohydrocalcite (CaCO₃·H₂O)DFTBand Gap Increase (vs. Calcite)~0.4 eV acs.org
Hexahydrocalcite (CaCO₃·6H₂O)DFTBand Gap Change (vs. Calcite)Practically unchanged acs.org

Modeling of Impurity Incorporation and Trace Element Partitioning in this compound Lattices

The incorporation of foreign ions (impurities) into the this compound lattice is a fundamentally important process in geochemistry and materials science. Quantum chemical calculations provide a molecular-level understanding of how these impurities affect the structure and stability of CaCO₃.

Magnesium (Mg²⁺) is a common impurity that significantly influences CaCO₃ polymorphism. Quantum chemical calculations at the B3LYP/6-31+G(d) level have been used to study the stable structures of Mg-containing this compound clusters. rsc.org These calculations show that the incorporation of Mg²⁺ can alter the stable configuration of the clusters. rsc.org For small clusters (dimers and trimers), the Mg²⁺ ion prefers to occupy a central position. rsc.org Notably, for a tetramer cluster, the presence of an Mg²⁺ ion promotes a structure resembling aragonite, whereas the additive-free tetramer adopts a calcite-like arrangement. rsc.org This suggests that magnesium can play a direct role in polymorph selection during the earliest stages of nucleation. rsc.org

Strontium (Sr²⁺) is another important impurity. While direct quantum chemical calculations on strontium partitioning are extensive, experimental studies often use these theoretical frameworks for interpretation. For instance, experiments on heterogeneous nucleation of CaCO₃ on silica (B1680970) in the presence of strontium show that Sr²⁺ alters nucleation rates and favors the formation of the vaterite polymorph. digitellinc.com The hypothesis, supported by theoretical understanding, is that strontium stabilizes amorphous intermediates, thereby directing the crystallization pathway towards less stable polymorphs like vaterite. digitellinc.com

Ab initio molecular dynamics simulations have also shed light on how amorphous this compound (ACC) accommodates impurities. The flexible structure of ACC, with its ability to undergo local density changes and carbonate ion rotations, makes it highly effective at incorporating divalent metal impurities with a wide range of ionic radii. researchgate.net

Classical Molecular Dynamics and Monte Carlo Simulations

While quantum methods offer high accuracy, their computational cost limits them to relatively small systems and short timescales. Classical molecular dynamics (MD) and Monte Carlo (MC) simulations use simplified, empirically derived force fields to model the interactions between atoms, enabling the study of much larger systems and longer processes.

Simulation of this compound Crystal Growth and Dissolution Processes

Classical MD simulations have been extensively used to study the precipitation and growth of this compound from aqueous solutions. mdpi.com These simulations can track the trajectories of thousands of ions and water molecules over nanoseconds or even microseconds. MD studies of the early stages of growth at high supersaturation show the formation of amorphous particles composed of misaligned vaterite and aragonite domains. researchgate.netnih.gov The addition of ions to these amorphous clusters is found to be energetically favorable and nearly barrier-free, whereas a significant energy barrier exists for adding ions to a well-ordered calcite crystal. researchgate.netnih.gov This explains why amorphous material can grow much faster than crystalline calcite at high supersaturations. researchgate.netnih.gov

The development of accurate force fields is critical for these simulations. Researchers have critically assessed existing force fields and developed new ones that more accurately reproduce thermodynamic properties, such as the dissolution enthalpy of calcite and the relative stability of calcite and aragonite. acs.org

The dissolution process has also been modeled. MD simulations of stepped calcite surfaces have shown that acute monatomic steps are more stable than obtuse ones. aps.org The simulations predict that in an aqueous environment, dissolution occurs preferentially from the obtuse step through the formation of kink sites, which is consistent with experimental observations. aps.org Kinetic Monte Carlo (KMC) methods complement MD by modeling dissolution over longer timescales (microns and seconds). acs.org KMC models can reproduce experimentally observed dissolution patterns by accounting for the different reactivities of various surface sites, such as terraces, steps, and kinks. acs.orgmdpi.com

Modeling of Particle Aggregation and Dispersion Behavior in this compound Suspensions

The tendency of this compound particles to aggregate or disperse in a liquid medium is critical for controlling the properties of suspensions used in many industrial products like paper coatings, paints, and plastics. researchgate.net

Monte Carlo simulations have been employed to study the aggregation of calcite particles. syr.eduresearchgate.net These simulations can model the formation of larger structures, such as spindle-shaped granules, from the aggregation of primary nanoparticles. syr.eduresearchgate.net By varying parameters in the simulation, researchers can connect the aggregation mechanism to experimental conditions like temperature, which influences the final particle morphology. syr.edu The simulations have shown that spindle-shaped clusters can form through the directional aggregation of primary particles, driven by electrostatic attraction between charged surfaces. researchgate.net

Models describing the sedimentation of CaCO₃ particles in suspensions also incorporate aggregation effects. mdpi.comnih.gov Phenomenological models, which can be aligned with classical sedimentation theories, use fractal metrics to explicitly include particle aggregation. mdpi.com By fitting these models to experimental batch settling data for different concentrations, it's possible to relate the model parameters to the characteristic dimensions and fractal nature of the particle aggregates. mdpi.comnih.gov

The dispersion of nanoparticles is often enhanced using surfactants and mechanical energy. The effectiveness of different surfactants and sonication protocols on dispersing CaCO₃ nanoparticles in aqueous suspensions has been quantitatively measured and modeled. core.ac.uked.ac.uk These studies correlate dispersion quality, often measured by spectrophotometry, with the performance of the nanoparticles in practical applications, such as accelerating cement hydration. core.ac.uk

Advanced Characterization Techniques for Calcium Carbonate Materials

Spectroscopic Analysis

Spectroscopic techniques provide insight into the chemical bonding, vibrational modes, and elemental composition of calcium carbonate, which are fundamental for polymorph identification and surface characterization.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Polymorph Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for identifying the different crystalline forms of this compound. The three primary anhydrous polymorphs—calcite, aragonite, and vaterite—can be distinguished by characteristic absorption bands related to the vibrations of the carbonate ion (CO₃²⁻).

The carbonate ion has four fundamental vibrational modes: ν₁ (symmetric stretching), ν₂ (out-of-plane bending), ν₃ (asymmetric stretching), and ν₄ (in-plane bending). The position and number of these bands in an FTIR spectrum are sensitive to the crystal structure and symmetry of the polymorph.

Calcite: In the calcite structure, the ν₁ mode is typically infrared inactive. Key absorption bands are observed for the ν₂ vibration at approximately 875 cm⁻¹, a strong and broad ν₃ band around 1420-1432 cm⁻¹, and a sharp ν₄ band at 713 cm⁻¹. nih.govcsic.es The single ν₄ peak is a key identifier for calcite. csic.es

Aragonite: The lower symmetry of the aragonite crystal structure results in the activation of the ν₁ mode (around 1083 cm⁻¹) and the splitting of the degenerate ν₃ and ν₄ modes. brecjournals.com The ν₄ band splits into two distinct peaks at approximately 700 cm⁻¹ and 713 cm⁻¹, which is a characteristic feature of aragonite. nih.govrsc.org The ν₂ band appears at about 855-858 cm⁻¹. csic.esresearchgate.net

Vaterite: Vaterite, being the least stable polymorph, also shows characteristic bands. Its ν₄ vibration appears at a higher frequency, typically around 741-745 cm⁻¹. nih.govspebrazilfatc.com.br The ν₂ vibration is found at a similar position to calcite, around 875 cm⁻¹. csic.es

Quantitative analysis of mixtures of these polymorphs can be achieved by developing methods based on the Beer-Lambert law, using the distinct absorption bands for each phase. spebrazilfatc.com.br For instance, the bands at 713 cm⁻¹ (calcite), 700 cm⁻¹ (aragonite), and 745 cm⁻¹ (vaterite) can be used for quantification in ternary mixtures. rsc.orgspebrazilfatc.com.br

Interactive Table: Characteristic FTIR Absorption Bands for this compound Polymorphs

Vibrational ModeCalcite (cm⁻¹)Aragonite (cm⁻¹)Vaterite (cm⁻¹)
ν₁ (Symmetric Stretch) Inactive~1083~1090
ν₂ (Out-of-plane Bend) ~875~855~875
ν₃ (Asymmetric Stretch) ~1420-1432~1475~1440-1490
ν₄ (In-plane Bend) ~713~700, ~713~741-745

Raman Spectroscopy for Vibrational Fingerprinting and Structural Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides a distinctive "fingerprint" for each this compound polymorph, making it an excellent tool for structural analysis and identification. researchgate.net It is particularly sensitive to the symmetric vibrations of the carbonate ion and the external lattice modes.

The primary differences in the Raman spectra of calcite, aragonite, and vaterite are found in the regions of the ν₁ symmetric stretching mode and the lattice vibrations.

Calcite: Calcite is characterized by a very strong and sharp Raman band for the ν₁ symmetric stretching mode, typically appearing around 1085-1087 cm⁻¹. researchgate.netresearchgate.net Other characteristic peaks include an in-plane bending (ν₄) mode at about 711 cm⁻¹ and lattice modes at lower frequencies, such as 281 cm⁻¹. researchgate.netresearchgate.net

Aragonite: The ν₁ symmetric stretching mode for aragonite is also found near 1085 cm⁻¹, similar to calcite. researchgate.net However, its ν₄ region is distinct, showing a split with peaks around 701 cm⁻¹ and 705 cm⁻¹. researchgate.net The lattice vibration region also differs significantly from calcite, with multiple peaks reflecting its orthorhombic structure. researchgate.net

Vaterite: Vaterite's Raman spectrum is easily distinguished from the other two polymorphs. A key feature is the splitting or the appearance of multiple peaks in the ν₁ symmetric stretching region, often seen as a doublet or triplet around 1074 cm⁻¹, 1080 cm⁻¹, and 1091 cm⁻¹. researchgate.netresearchgate.net This splitting suggests the presence of carbonate ions in two distinct crystallographic sites. researchgate.netresearchgate.net The ν₄ region for vaterite shows bands around 740-750 cm⁻¹. researchgate.net

Interactive Table: Key Raman Active Modes for this compound Polymorphs

Vibrational ModeCalcite (cm⁻¹)Aragonite (cm⁻¹)Vaterite (cm⁻¹)
Lattice Modes ~155, ~281Multiple peaks (e.g., ~115, ~152, ~180, ~206)Multiple peaks (e.g., ~105, ~114, ~267, ~300)
ν₄ (In-plane Bend) ~711~701, ~705~740-750
ν₁ (Symmetric Stretch) ~1085-1087 (single, sharp peak)~1085 (single, sharp peak)~1074, ~1090 (doublet or triplet)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1 to 10 nm of a material's surface. phi.com For this compound, XPS can differentiate the polymorphs based on subtle shifts in the binding energies of the core-level electrons of calcium (Ca 2p), carbon (C 1s), and oxygen (O 1s), which arise from their different crystal lattice environments. nih.gov

Analysis of the high-resolution XPS spectra reveals these differences:

Ca 2p: The binding energy of the Ca 2p₃/₂ core level shows a distinct trend among the polymorphs. It appears at its lowest binding energy for calcite (~346.5-346.9 eV), followed by vaterite (~347.4 eV), and then aragonite at the highest energy (~347.9 eV). nih.govresearchgate.net This suggests a relatively higher electron density around the calcium atoms in the surface zone of calcite. researchgate.net The spin-orbit splitting between the Ca 2p₃/₂ and Ca 2p₁/₂ peaks is approximately 3.5 eV. nih.govxpsfitting.com

O 1s: The O 1s core level spectra also exhibit shifts. The main peak (O_I), associated with the carbonate group, follows the same trend as the Ca 2p peak, with binding energies increasing from calcite (~533.9 eV) to vaterite (~534.4 eV) to aragonite (~534.9 eV). nih.gov A second, smaller peak (O_II) at a lower binding energy is often observed and may be attributed to different oxygen species on the surface.

C 1s: The carbonate carbon (C 1s) peak is typically found between 289.4 eV and 290.1 eV. aip.org While some studies report slight differences between polymorphs, the separation is less pronounced compared to the Ca 2p and O 1s peaks. nih.gov

These surface-specific data from XPS complement the bulk analysis provided by FTIR and Raman spectroscopy, offering a more complete picture of the this compound material.

Interactive Table: Representative XPS Binding Energies (eV) for this compound Polymorphs

Element (Core Level)Calcite (eV)Vaterite (eV)Aragonite (eV)
Ca 2p₃/₂ 346.5 - 346.9347.4347.9
O 1s (O_I) 533.9534.4534.9
C 1s (Carbonate) ~289.5 - 290.1~289.5 - 290.1~289.5 - 290.1

Microscopic and Morphological Characterization

Electron microscopy techniques are indispensable for visualizing the physical form and structure of this compound crystals, from the micrometer scale down to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Topography and Morphology

Scanning Electron Microscopy (SEM) is a primary tool for characterizing the surface topography and morphology of this compound particles. The distinct crystalline habits of the polymorphs are readily identifiable in SEM images.

Calcite: Calcite typically exhibits a rhombohedral morphology, often appearing as cubic or blocky crystals. researchgate.netresearchgate.net The classic rhombohedral {104} faces are common. researchgate.net

Aragonite: Aragonite is characterized by a needle-like or acicular morphology. researchgate.netresearchgate.net These needles can aggregate into bundles or form spherulitic structures. researchgate.net

Vaterite: Vaterite crystals are generally spherical or lenticular (lens-shaped) and are often composed of smaller aggregated nanoparticles. researchgate.netresearchgate.net

SEM is crucial for observing not only the primary crystal shapes but also features like surface roughness, dissolution pits, and the intergrowth of different polymorphs. researchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide elemental analysis of the observed features.

Transmission Electron Microscopy (TEM) for Internal Structure and Nanoscale Features

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the internal structure, crystallinity, and nanoscale features of this compound. brecjournals.com TEM is particularly valuable for studying the early stages of crystallization and the structure of nanomaterials.

Key applications of TEM in the study of this compound include:

Nanoparticle Analysis: TEM can visualize individual this compound nanoparticles, revealing their size, shape, and state of aggregation. spebrazilfatc.com.brresearchgate.net It has been used to observe nanoparticles with sizes around 60-200 nm. spebrazilfatc.com.brresearchgate.net

Internal Structure: By observing electron-transparent thin sections, TEM can reveal internal features such as defects, grain boundaries, and the presence of amorphous phases within a crystalline matrix. csic.es For instance, studies have identified amorphous rims around nacre tablets that recrystallize under the electron beam. csic.es

Crystallinity and Phase Identification: Selected Area Electron Diffraction (SAED) in the TEM provides diffraction patterns that can be used to determine the crystal structure and identify the polymorph of a specific nanoparticle or a region within a larger crystal. rsc.org For example, SAED patterns can confirm if a nanoparticle is amorphous or if it corresponds to the calcite, aragonite, or vaterite crystal structure. rsc.org

In-situ Studies: Liquid-phase TEM (LP-TEM) allows for the real-time visualization of nucleation and growth processes at the nanoscale. acs.org This technique has been used to observe the formation of prenucleation clusters and their transformation into amorphous nanoparticles in solution. acs.orgresearchgate.net

TEM provides unparalleled insight into the nanoscale world of this compound, revealing the intricate details of its formation and structure that govern its macroscopic properties.

Atomic Force Microscopy (AFM) for Surface Roughness and Growth Processes

Atomic Force Microscopy (AFM) has emerged as a powerful tool for investigating this compound materials at the nanoscale, providing high-resolution topographical images and insights into dynamic surface processes. This technique is instrumental in quantifying surface roughness and observing crystal growth mechanisms in real-time and in situ. capes.gov.br

AFM operates by scanning a sharp probe over a sample surface, allowing for the direct measurement of surface features. mdpi.com Studies have utilized AFM to determine the surface roughness of various this compound samples. For instance, research on food-grade this compound revealed that nanoparticles produced by grinding sea shells had a rougher surface (Ra = 7.9 nm) compared to smoother, synthesized spherical nanoparticles (Ra = 1.8 nm). semanticscholar.org This ability to quantify roughness is critical, as surface characteristics can influence the material's interaction with its environment.

Beyond static surface analysis, AFM is uniquely suited for observing the dynamic processes of crystal growth and dissolution on calcite surfaces. capes.gov.bracs.org Researchers have conducted in situ AFM studies to watch the growth of calcite on a {101̅4} surface in supersaturated this compound solutions. acs.org These experiments reveal that growth proceeds through the closing of etch pits and the advancement of monolayers, with the formation of new 2D nuclei approximately 3 Å in height. acs.org The growth rate and morphology are highly dependent on the solution's stoichiometry; the fastest growth rate occurs when the ratio of calcium to total carbonate ions is equal to one. acs.org

Furthermore, AFM has been employed to study the initial stages of heterogeneous nucleation and crystal growth on various substrates, such as mica and highly oriented pyrolytic graphite (B72142) (HOPG). acs.orgresearchgate.net These observations have identified amorphous this compound as a transient precursor phase, whose shape can indicate the final crystal form. acs.orgresearchgate.net The technique has also been used to investigate the effect of inhibitors on this compound scaling, showing that in the presence of inhibitors like polyacrylic acid (PAA), the step space on the crystal surface increases. researchgate.netnih.gov In some cases, gel-like liquid precursors have been observed spreading on the calcite surface, providing new insights into nonclassical crystallization pathways. uni-konstanz.de

Diffraction Studies

X-ray Diffraction (XRD) for Crystalline Phase Identification and Lattice Parameters

X-ray Diffraction (XRD) is a fundamental and widely used non-destructive technique for the characterization of crystalline materials, including the various polymorphs of this compound: calcite, aragonite, and vaterite. researchgate.netresearchgate.net The method relies on the principle that a crystalline solid will diffract an incident X-ray beam at specific angles, creating a unique diffraction pattern that serves as a fingerprint for the material's crystal structure. scirp.org

XRD is highly effective for the simultaneous quantitative determination of this compound polymorphs in ternary mixtures. researchgate.netrsc.org This is crucial as these phases often coexist in industrial scale, geological formations, and biomineralized structures. researchgate.netrsc.org Methodologies have been developed to construct calibration graphs using specific, non-overlapping reflections for each phase, such as the 104 reflection for calcite, the 221 for aragonite, and the 110 for vaterite. researchgate.net However, challenges can arise from variations in sample packing efficiency due to different particle size distributions, which can affect the precision of quantitative analysis. capes.gov.brcambridge.org

Beyond phase identification, XRD is used to determine the lattice parameters of the crystal unit cell. For instance, in an analysis of a lizard eggshell, XRD identified both aragonite and calcite phases and their lattice parameters were determined. researchgate.net

Aragonite: a = 4.956 Å, b = 7.965 Å, c = 5.734 Å researchgate.net

Calcite: a = 4.987 Å, c = 17.056 Å researchgate.net

Variations in these lattice constants can indicate the incorporation of other ions, such as magnesium, into the calcite crystal lattice, which causes distortion and microstrains. journal-msugensan.org The sharpness and narrowness of the Bragg peaks in an XRD pattern can also provide qualitative information about the crystallinity and grain size of the sample. journal-msugensan.org

Table 1: XRD Detection Limits for this compound Polymorphs

This table presents the detection limits for identifying calcite, aragonite, and vaterite in mixtures using X-ray Diffraction.

PolymorphDetection Limit (mol. %)Characteristic Reflection Used
Calcite0.90104
Aragonite2.90221
Vaterite6.90110

Data sourced from Kontoyannis & Koutsoukos (2000). researchgate.netsemanticscholar.org

Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation and Grain Mapping

Electron Backscatter Diffraction (EBSD) is a high-resolution microscopy technique that provides quantitative crystallographic information about the microstructure of crystalline materials. nih.govnih.gov It is particularly valuable for characterizing biogenic carbonates, revealing the arrangement and orientation of crystals within complex biological structures. nih.govcopernicus.org The technique is performed within a scanning electron microscope (SEM) and generates maps that display the crystallographic orientation, grain boundaries, and phase distribution across a sample's surface. researchgate.net

EBSD analyses of this compound biominerals, such as in mollusk shells and foraminifera, have shown that the crystallographic arrangements are often highly organized, indicating precise biological control over the mineralization process. copernicus.orgresearchgate.net For example, EBSD has been used to create crystallographic maps of calcite prisms in pearls, showing the orientation of the crystals relative to specific crystallographic planes like {0001}. researchgate.net The data from EBSD can be represented as color-coded crystallographic maps, where different colors correspond to different crystal planes, and as pole figures, which show the stereographic projection of these planes. nih.govresearchgate.net

The quality of EBSD data for insulating materials like carbonates is highly dependent on sample preparation. nih.gov Studies have shown that embedding carbonate samples in a resin, particularly epoxy, and applying a thin, uniform carbon coat of around 2.5 nm provides sufficient conductivity to prevent charging without obscuring the diffraction signal. nih.gov EBSD has also been instrumental in studying the effects of diagenetic alteration on foraminiferal calcite, revealing the reorganization of the biogenic crystal microstructure due to processes like dissolution and re-precipitation. copernicus.org

Other Advanced Characterization Methods

Dynamic Light Scattering (DLS) for Particle Size Distribution in Suspensions

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and molecules suspended in a liquid. horiba.commalvernpanalytical.com The method is based on the principle that particles in a suspension are in constant random Brownian motion, which causes fluctuations in the intensity of scattered light. entegris.com By analyzing the time-dependent fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. entegris.com

DLS is particularly well-suited for analyzing this compound nanoparticles in suspension. researchgate.net It has been used to observe the initial stages of crystal growth from a supersaturated solution, measuring particle sizes around the critical nucleus radius. u-tokyo.ac.jp For example, one study reported measuring this compound crystal size distributions starting from approximately 2 nm. u-tokyo.ac.jp In another study, DLS showed that the size of dispersed this compound particles could be reduced from an initial size of 130 nm down to 22 nm using a beads mill. researchgate.net

The technique is sensitive to the presence of even a small number of large particles or agglomerates, which can skew the results due to their disproportionately high light scattering intensity. Therefore, sample preparation and dispersion are critical for obtaining accurate results. DLS is a powerful tool for monitoring how factors like additives or solution stoichiometry affect particle size, persistence, and growth time in this compound systems.

Table 2: Example of DLS Measurements for this compound Growth

This table illustrates the effect of an inhibitor (Lanthanum) on the crystal growth rate of this compound as measured by DLS.

ConditionFinal Mean Diameter (nm)Calculated Growth Rate (nm/min)
La-free~20025.2
La-doped~2002.5

Data sourced from a study on the inhibiting effect on crystal growth. u-tokyo.ac.jp

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a standard analytical technique for determining the specific surface area of solid and porous materials. upi.edumeasurlabs.com The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. measurlabs.com By measuring the amount of gas adsorbed at various relative pressures, a BET isotherm is generated, from which the quantity of gas required to form a monolayer on the surface is calculated. upi.edu The specific surface area, expressed in square meters per gram (m²/g), is then derived from this monolayer capacity. measurlabs.com

The surface area of this compound is a critical parameter that affects its reactivity and performance in numerous applications. horiba.com Synthetically produced precipitated this compound can have a specific surface area significantly larger than that of natural, unprocessed forms. researchgate.net The BET method has been used to characterize various this compound materials, revealing how synthesis conditions and composition affect surface area. For instance, calcite/polymer composite crystals have shown a wide range of specific surface areas (from 2 to 57 m²/g) depending on factors like initial solution supersaturation and polymer concentration. arxiv.org Another study synthesizing spherical nano this compound from cockle shells reported achieving a surface area of 26 m²/g with an average particle size of 39 nm. malvernpanalytical.com

Table 3: BET Surface Area of this compound Synthesized in Different Solvents

This table shows how the choice of solvent during synthesis affects the resulting surface area and pore characteristics of this compound nanoparticles derived from cockle shells.

SolventBET Surface Area (m²/g)Average Pore Diameter (nm)
Ethanolic Solution26.015.4
Methanolic Solution16.018.8
Isopropanolic Solution20.017.0

Data adapted from a study on synthesizing CaCO₃ nanoparticles. researchgate.netresearchgate.net

Future Directions and Emerging Research Frontiers

Integration of Multi-Scale Modeling and Experimental Approaches for Complex Calcium Carbonate Systems

The complex processes of this compound crystallization, nucleation, and growth are increasingly being understood through the powerful synergy of multi-scale modeling and empirical experimentation. This integrated approach allows for a more profound and predictive understanding of how this compound forms and behaves under various conditions.

A significant area of this research is in microbially induced this compound precipitation (MICP), a process with applications in soil stabilization, carbon sequestration, and the preservation of stonework. pnnl.gov Researchers are developing comprehensive multi-scale workflows that begin with the isolation and genomic sequencing of this compound-producing microbes from environmental samples. pnnl.govpnnl.gov These experimental data are then used to construct and refine genome-scale metabolic models (GEMs). pnnl.gov Tools like Concerto have been developed to simulate these microbial communities at both the genome-scale and the consumer-resource scale, which models the interactions between microbes and their environment. pnnl.gov

Experimental time-series measurements of factors like microbial growth rates, pH changes, metabolite consumption, and the rate of this compound precipitation are crucial for calibrating and validating these models. pnnl.govpnnl.gov This calibration ensures the models accurately predict outcomes based on real-world data. pnnl.gov At a more fundamental level, molecular dynamics (MD) simulations are being employed to study the structural phase transitions of this compound at various pressures and temperatures. arxiv.orgarxiv.org These simulations, which model the system at the atomic level, can characterize the transitions between different polymorphs like calcite and aragonite, and even predict the existence of undiscovered phases under extreme conditions. arxiv.orgnih.gov

Furthermore, modeling is used to understand the crystallization pathways and kinetics, including nucleation, growth, and agglomeration, especially in the presence of foreign ions like magnesium, barium, and strontium which can significantly alter the process. acs.org By combining these computational models with experimental observations from techniques like dynamic light scattering and electron microscopy, researchers can develop a predictive framework for controlling the synthesis of this compound crystals with specific properties. acs.orgpnnl.gov This integrated approach is key to optimizing processes like industrial mineralization for carbon capture and designing novel materials. pnnl.govnih.gov

Table 1: Integrated Modeling and Experimental Techniques for this compound Research

Modeling Technique Scale Research Focus Corresponding Experimental Data
Molecular Dynamics (MD) Atomic Phase transitions, nucleation, interaction with additives. arxiv.orgarxiv.org X-ray diffractometry, electron microscopy, spectroscopy. acs.orgpnnl.gov
Genome-Scale Metabolic Models (GEMs) Cellular Microbial metabolism, enzyme production (e.g., urease). pnnl.gov Metagenomic sequencing, metabolite analysis, growth phenotype arrays. pnnl.gov
Consumer-Resource Models Community/System Microbial community dynamics, nutrient optimization for MICP. pnnl.gov Time-series measurements of pH, growth rates, and precipitation. pnnl.govpnnl.gov
Crystallization Kinetic Models Particle/Population Nucleation, growth, agglomeration, and dissolution rates. acs.org Dynamic light scattering, seeded/unseeded batch precipitation tests. acs.orgrecodeh2020.eu

Development of Sustainable this compound Production Processes and Circular Economy Applications

The traditional production of this compound relies heavily on mining limestone, an energy-intensive process. scirp.org In response, significant research is focused on developing sustainable production methods and integrating this compound into a circular economy, thereby reducing waste and environmental impact.

A key innovation is the use of carbon capture, utilization, and storage (CCUS) technologies. nih.govfrontiersin.org These methods capture carbon dioxide (CO2) from industrial sources—such as waste flue gas from steelmaking, cement production, or power plants—and use it as a feedstock to produce Precipitated this compound (PCC). nih.govtheminersinc.comfraunhofer.de This not only sequesters CO2 that would otherwise be released into the atmosphere but also creates a high-purity, value-added product. nih.govtheminersinc.com The PCC production process itself allows for precise control over particle size and purity, which is beneficial for specialized applications. theminersinc.com

Another major thrust is the valorization of waste streams as a source of calcium. uva.nl Promising research demonstrates the potential to use:

Industrial Waste: Slag from steelmaking and waste from cement production can be used as calcium sources. frontiersin.org

Construction and Demolition Waste: Concrete waste is being explored as a valuable source of calcium for producing recycled PCC (R-PCC). fraunhofer.deresearchgate.net

Waste Brines: Brines containing calcium and magnesium ions can be reacted with sodium carbonate to produce this compound precursors like monohydrocalcite. scirp.org

Biogenic Waste: Millions of tons of waste shells from poultry and marine sources can be processed to produce high-quality biogenic this compound. frontiersin.org

Post-Consumer Waste: Technology has been developed to recover this compound from post-consumer products like carpets, which can then be used as a filler in new products. nih.gov

This circular approach transforms waste into a resource. uva.nl Recycled this compound can be used as a filler in polymers (plastics, rubbers), paints, coatings, and paper, reducing the need for virgin materials and lowering the environmental footprint of the final products. uva.nlomya.com Companies are now offering certified products made from 100% recycled this compound, helping customers meet their own circular economy goals. omya.com The reuse of waste from stone quarrying and processing, such as marble slurry, in sustainable cement materials is another example of minimizing raw material depletion through a circular economy. researchgate.net

Table 2: Sustainable and Circular Sources for this compound Production

Source Material Type of Waste Sustainable Process End Product/Application
CO2-containing Process Gases Industrial Emissions Carbon Capture & Mineralization. nih.govfrontiersin.orgfraunhofer.de Precipitated this compound (PCC) for fillers, paper, etc. theminersinc.comfraunhofer.de
Construction Waste (e.g., Concrete) Industrial/Demolition Extraction of calcium, reaction with captured CO2. fraunhofer.de Recycled-PCC (R-PCC) for use in paints, plastics. fraunhofer.de
Steelmaking Slag Industrial By-product Valorization of waste stream as a calcium source. frontiersin.org Green alternative to CO2 storage, production of carbonates. nih.govfrontiersin.org
Waste Brines Industrial Effluent Reaction with sodium carbonate to precipitate calcium. scirp.org Anhydrous this compound (aragonite, calcite). scirp.org
Biogenic Shells (Egg, Seashells) Food/Agri-Waste Chemical precipitation and treatment of ground shells. frontiersin.org Fillers, reinforcement in polymers, biomedical applications. frontiersin.org
Post-Consumer Carpet Post-Consumer Waste Recycling process to recover mineral resource. nih.gov Mineral filler for use in concrete and other products. nih.gov
Marble Slurry Industrial By-product Reuse as an alternative to primary limestone. researchgate.net Filler in sustainable cement materials. researchgate.net

Exploration of Novel Bio-inspired Designs for Advanced this compound Materials

Nature provides remarkable examples of this compound-based materials with exceptional strength and intricate designs, such as seashells and pearls. sciencelearn.org.nz Scientists are increasingly turning to these biological processes, collectively known as biomineralization, for inspiration in designing advanced materials with customized properties. sciencelearn.org.nzfrontiersin.org

A central theme in this research is the use of organic molecules and polymers to guide the crystallization process, mimicking the protein-carbohydrate scaffolds found in nature. sciencelearn.org.nzrsc.org For example, researchers have used carboxyl graphene sheets as a matrix to construct nacre-like (mother-of-pearl) layered hybrid structures of this compound. researchgate.net This approach allows for the creation of materials with controlled orientation and morphology. researchgate.net

Another key strategy is the use of amorphous this compound (ACC), a metastable, non-crystalline precursor phase that is common in biomineralization. rsc.orgnih.gov ACC can be stabilized for extended periods, even years, by incorporating small amounts of organic matrices or magnesium. rsc.orgchemrxiv.org This stabilized ACC can then be used as an "ink" in 3D printing techniques like robocasting. nih.govchemrxiv.org This bio-inspired method allows for the printing of complex, layered structures at low temperatures. rsc.orgrsc.org The amorphous precursor can fuse between printed layers, overcoming a critical challenge in 3D printing and creating a bulk material that resembles the formation of single-crystal structures in nature. rsc.orgchemrxiv.org

These bio-inspired techniques are being explored for a range of applications:

Advanced Composites: By controlling the arrangement of different this compound polymorphs (like calcite and aragonite) and combining them with polymers, researchers can create composites with enhanced mechanical properties. sciencelearn.org.nznih.gov For instance, liquid-crystalline nanocomposites of this compound and poly(acrylic acid) have been synthesized, forming ordered nanodisks and nanorods. nih.gov

Biomedical Materials: The biocompatibility of this compound makes it an excellent candidate for biomedical applications. frontiersin.org Researchers are fabricating 3D hierarchical porous scaffolds that mimic the structure of bone and show great potential for bone regeneration. rsc.org The ability to control particle geometry also has a significant impact on applications like drug delivery, as particle shape affects cellular uptake. acs.org

This frontier of research provides an environmentally friendly, low-temperature route to forming advanced functional materials by learning from the elegant and efficient strategies of living organisms. rsc.orgnih.gov

Table 3: Bio-inspired Design Strategies for Advanced this compound Materials

Bio-inspired Strategy Key Principle Resulting Material/Structure Potential Application
Matrix-Mediated Mineralization Using organic templates (e.g., polymers, graphene) to control crystal growth and orientation. sciencelearn.org.nzresearchgate.net Nacre-like layered structures, hybrid composites. researchgate.net High-strength, tough composites. sciencelearn.org.nz
Amorphous Precursor Pathway Utilizing stabilized amorphous this compound (ACC) as a transient phase. rsc.orgnih.gov Complex 3D printed objects, intricately shaped crystals. rsc.orgnih.gov 3D printing of ceramics, advanced optics. nih.govchemrxiv.org
Polymorph Control Influencing the formation of specific polymorphs (calcite, aragonite, vaterite) through additives or process conditions. nih.govnsf.gov Anisotropic nanodisks and nanorods, liquid crystals. nih.gov Functional hybrid materials, optical devices. nih.gov
Hierarchical Structuring Mimicking the multi-scale organization of natural bone. rsc.org 3D scaffolds with nano-, micro-, and macro-porosity. rsc.org Bone regeneration, tissue engineering. rsc.org

Q & A

Q. What are the standard methods for quantifying calcium carbonate content in heterogeneous samples (e.g., eggshells, geological specimens)?

  • Methodology : Use acid-base titration (back-titration) with HCl and NaOH. Dissolve the sample in excess HCl, then titrate unreacted HCl with standardized NaOH. Calculate moles of CaCO₃ using stoichiometry: CaCO3+2HClCaCl2+CO2+H2O\text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{CO}_2 + \text{H}_2\text{O}

    Key steps: (1) Grind samples finely to ensure complete reaction; (2) Use phenolphthalein for endpoint detection; (3) Conduct ≥3 trials to minimize measurement errors. Percent error can be derived from deviations between experimental and theoretical values .

Q. How does reaction stoichiometry between this compound and hydrochloric acid inform quantification in antacid studies?

  • Experimental Design : Measure moles of HCl neutralized by CaCO₃ using a two-step process: (i) React CaCO₃ with excess HCl, (ii) Titrate residual HCl with NaOH. Moles of CaCO₃ = (Total HCl moles – NaOH-neutralized HCl moles) / 2. Validate using control samples and account for impurities (e.g., binders in tablets) via gravimetric analysis .

Q. What stoichiometric calculations are essential for determining this compound’s neutralization capacity?

  • Key Formula : Mass of CaCO3=(Moles of HClneutralized2)×Molar Mass of CaCO3\text{Mass of CaCO}_3 = \left( \frac{\text{Moles of HCl}_{\text{neutralized}}}{2} \right) \times \text{Molar Mass of CaCO}_3

Include error propagation analysis (e.g., percent error from pipetting inaccuracies, balance precision) and report results as mean ± standard deviation .

Advanced Research Questions

Q. How can researchers optimize this compound polymorph synthesis (e.g., vaterite vs. calcite) using statistical mixed methods?

  • Methodology :
  • Step 1 : Conduct a systematic literature review and meta-analysis to identify critical factors (e.g., pH, temperature, ion concentration) .
  • Step 2 : Apply Taguchi experimental design to isolate robust conditions. For example, fix controllable factors (Ca²⁺/urea ratio) while treating temperature as a noise factor. Use L9 orthogonal arrays to test combinations .
  • Step 3 : Validate with SEM/XRD to confirm polymorph purity. Decision trees can classify conditions favoring vaterite (high urea, pH 10–11) vs. calcite (low urea, pH 8–9) .

Q. What experimental strategies mitigate the impact of uncontrollable factors (e.g., temperature fluctuations) in this compound synthesis?

  • Robust Design :
  • Parameter Design : Optimize factors like reactant concentration ratios (Ca²⁺:urea = 1.5:1) to minimize sensitivity to temperature variations (60–90°C) .
  • Noise Factor Buffering : Pre-treat solutions with stabilizers (e.g., asparagine) to inhibit unintended crystallization pathways .

Q. How do multi-factor orthogonal experiments elucidate variables affecting this compound precipitation efficiency?

  • Case Study : A 25-experiment orthogonal design revealed pH and urease-to-binder ratio as dominant factors for Ca²⁺ utilization. Optimal conditions: pH 9.0, volume ratio 1:1 (urease:binder), yielding 85% Ca²⁺ efficiency. SEM confirmed spherical CaCO₃ at high urease concentrations vs. hexagonal forms at lower levels .

Q. What methodologies address data contradictions from this compound’s presence in soil/geological samples?

  • Analytical Solutions :
  • Carbonate Removal : Use dilute HCl (0.1M) for selective dissolution, but document residual effects on mineralogy .
  • Error Reporting : Include metadata on unremoved carbonates in thin sections and apply correction factors (e.g., TGA mass loss at 600–800°C corresponds to CaCO₃ decomposition) .

Q. How are carbonate cycling rates measured in marine environments for carbon sequestration studies?

  • Field Protocol :
  • Deploy experimental platforms across bathymetric transects (intertidal to bathyal zones).
  • Log environmental parameters (temperature, light, Ω-calcite) and quantify net production via epilithic growth vs. bioerosion rates. Example: Azores study reported 212.3 kg net CaCO₃/m coastline annually .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported this compound solubility across studies?

  • Critical Factors :
  • Ionic Strength : Solubility increases in high-salinity solutions (e.g., seawater vs. distilled water).

  • pH : Below pH 7.8, CaCO₃ dissolves via:
    CaCO3+H2O+CO2Ca2++2HCO3\text{CaCO}_3 + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{Ca}^{2+} + 2\text{HCO}_3^-

    • Temperature : Paradoxically, solubility decreases with temperature in closed systems but increases in open systems due to CO₂ outgassing. Always report experimental conditions (open/closed, ionic composition) .

Methodological Tables

Table 1 : Error Sources in Back-Titration of CaCO₃

Error SourceMitigation StrategyReference
Incomplete dissolutionGrind samples to ≤100 µm; sonicate 30 min
Endpoint overshootingUse pH meter instead of indicators
CO₂ interferenceBoil solution post-reaction to remove CO₂

Table 2 : Optimal Conditions for Vaterite Synthesis (Taguchi Method)

FactorOptimal LevelEffect on Polymorph
Ca²⁺/urea ratio1.5:1↑ Vaterite purity
Temperature25°C↓ Calcite formation
Reaction time2 hrPrevents Ostwald ripening

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.